TST1N-224
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H20O8S6 |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
2-[[8-(2-sulfoethoxymethyl)-1,2,5,6-tetrathiocan-3-yl]methoxy]ethanesulfonic acid |
InChI |
InChI=1S/C10H20O8S6/c11-23(12,13)3-1-17-5-9-7-19-20-8-10(22-21-9)6-18-2-4-24(14,15)16/h9-10H,1-8H2,(H,11,12,13)(H,14,15,16) |
Clave InChI |
KQUKTPXDCNNGOC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
TST1N-224: A Technical Guide to its Mechanism of Action as a Novel VraRC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of TST1N-224, a novel inhibitor targeting the VraRC response regulator in Staphylococcus aureus. The information presented is compiled from recent preclinical studies, offering insights into its therapeutic potential for combating antibiotic-resistant bacterial infections.
Core Mechanism of Action: Targeting a Key Bacterial Regulatory System
This compound has been identified as a potent inhibitor of the VraRC, a response regulator component of a two-component system (TCS) in Staphylococcus aureus.[1][2][3][4][5] Two-component systems are crucial for bacteria to sense and respond to environmental stimuli, and in pathogenic bacteria like S. aureus, they often regulate virulence and antibiotic resistance.
The primary mechanism of action of this compound is the disruption of the VraRC-DNA complex formation. By binding to the VraRC protein, this compound prevents it from interacting with its target DNA sequences, thereby inhibiting the regulation of downstream genes. This targeted inhibition has been shown to enhance the susceptibility of vancomycin-intermediate S. aureus (VISA) to existing antibiotics like vancomycin (B549263) and methicillin.
NMR-based molecular modeling has revealed that this compound interacts with the DNA-binding domain of the VraR protein, specifically at the α9- and α10-helices. Key amino acid residues essential for this interaction have been identified as N165, K180, S184, and R195.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Description |
| IC50 | 60.2 ± 4.0 μM | Concentration required for 50% inhibition of VraRC-DNA complex formation. |
| KD | 23.4 ± 1.2 μM | Dissociation constant, indicating strong binding affinity to VraRC. |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Bacterial Strain | MIC | Notes |
| Vancomycin-Intermediate S. aureus (VISA) | 63 μM | Demonstrates direct antibacterial effect on this resistant strain. |
| Staphylococcus aureus (SA) | > 126 μM | Limited direct antibacterial effect on the wild-type strain. |
| Methicillin-Resistant S. aureus (MRSA) | > 126 μM | Limited direct antibacterial effect on this resistant strain. |
Table 3: Cytotoxicity Profile
| Cell Line | Concentration | Effect |
| OECM-1 (Oral Cancer Cell Line) | Up to 100 μM | No apparent cytotoxicity observed. |
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of this compound.
Pharmacophore-Based Inhibitor Screening
This computational approach was employed to identify potential inhibitors of VraRC. A pharmacophore model, designated Phar-VRPR-N3, was constructed based on the structural features of the VraRC protein. This model was then used to screen compound libraries to identify molecules with a high probability of binding to the target. This compound was identified as a promising candidate through this in-silico screening process.
Localized Surface Plasmon Resonance (LSPR)
LSPR was utilized to determine the binding affinity of this compound to the VraRC protein. In this assay, the VraRC protein is immobilized on a sensor surface. Solutions containing different concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 μM) are then passed over the surface. The binding of this compound to VraRC causes a change in the refractive index at the sensor surface, which is detected as a shift in the LSPR signal. By analyzing these binding signals at various concentrations, the association and dissociation rates can be determined, allowing for the calculation of the dissociation constant (KD). The observed fast-on-fast-off binding mechanism indicates a dynamic interaction.
Nuclear Magnetic Resonance (NMR)-Based Molecular Modeling
NMR spectroscopy was used to elucidate the specific binding site of this compound on the VraRC protein. This technique involves monitoring changes in the NMR spectra of VraRC upon the addition of this compound. The residues in the protein that are most affected by the binding of the inhibitor can be identified, thus mapping the interaction site. The results indicated that this compound predominantly interacts with the α9- and α10-helices of the DNA-binding domain of VraR.
In Vitro Antibacterial Assays (MIC Determination)
The minimum inhibitory concentration (MIC) of this compound against different strains of S. aureus was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This assay involves exposing a standard inoculum of bacteria (e.g., 5 × 10^4 cfu/ml) to a series of increasing concentrations of this compound. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.
Cytotoxicity Assay
The safety profile of this compound was initially assessed using a cytotoxicity assay against a human cell line. The OECM-1 oral cancer cell line was treated with varying concentrations of this compound (e.g., 50 and 100 μM) for different durations. Cell viability was then measured using a standard method, such as the MTT assay, to determine if the compound has any toxic effects on mammalian cells.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the VraSR two-component system.
Experimental Workflow Diagram
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | S. aureus VraRC inhibitor | Probechem Biochemicals [probechem.com]
TST1N-224: A Novel VraRC Inhibitor for Combating Antibiotic-Resistant Staphylococcus aureus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate S. aureus (VISA), presents a formidable challenge to global public health. The VraSR two-component system is a critical regulatory pathway in S. aureus that mediates the response to cell wall stress, contributing significantly to antibiotic resistance. This whitepaper provides a comprehensive technical overview of a promising novel inhibitor, TST1N-224, which specifically targets the VraRC response regulator. This compound has been shown to inhibit the formation of the VraRC-DNA complex, thereby disrupting the bacterial stress response and enhancing susceptibility to existing antibiotics. This document details the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, offering a valuable resource for researchers and professionals in the field of antimicrobial drug development.
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, from minor skin ailments to life-threatening systemic diseases.[1] The bacterium's ability to acquire resistance to numerous antibiotics, including last-resort drugs like vancomycin (B549263), underscores the urgent need for novel therapeutic strategies.[1][2] Two-component systems (TCSs) are integral to bacterial survival and adaptation, making them attractive targets for new antimicrobial agents.[1][3] In S. aureus, the VraSR TCS is a key player in sensing and responding to cell wall damage induced by antibiotics such as β-lactams and glycopeptides. Upon activation, the response regulator VraR (in its C-terminal domain, VraRC) binds to specific DNA sequences to upregulate a set of genes known as the cell wall stress stimulon, leading to enhanced resistance.
This compound, a 1,2,5,6-tetrathiocane derivative with ethanesulfonate (B1225610) modifications, has been identified as a potent inhibitor of VraRC. This molecule was discovered through a pharmacophore-based screening approach and has been characterized using a combination of biochemical, biophysical, and in silico methods. This guide will delve into the technical details of this compound's inhibitory action and its potential as a lead compound for tackling drug-resistant S. aureus.
Quantitative Data Summary
The efficacy of this compound as a VraRC inhibitor has been quantified through various in vitro experiments. The key findings are summarized in the tables below for easy comparison and reference.
Table 1: Inhibitory and Binding Activity of this compound against VraRC
| Parameter | Value (µM) | Description |
| IC50 | 60.2 ± 4.0 | Concentration required to inhibit 50% of the VraRC-DNA complex formation. |
| K D | 23.4 ± 1.2 | Dissociation constant, indicating a strong binding affinity between this compound and VraRC. |
Table 2: Antimicrobial Activity of this compound
| S. aureus Strain | MIC (µM) | Interpretation |
| Standard Strain (SA) | > 126 | Limited direct antibacterial activity against susceptible S. aureus. |
| Methicillin-Resistant (MRSA) | > 126 | Limited direct antibacterial activity against MRSA. |
| Vancomycin-Intermediate (VISA) | 63 | Demonstrates direct antibacterial effect on VISA strains. |
Mechanism of Action
This compound functions by directly interfering with the DNA-binding activity of the VraRC response regulator. NMR-based molecular modeling has revealed that this compound binds to a region between the α9 and α10-helices of the VraR DNA-binding domain. This interaction is stabilized by charge-charge interactions between the terminal sulfonic groups of this compound and key amino acid residues, including N165, K180, S184, and R195. By occupying this critical site, this compound prevents VraRC from effectively binding to its target DNA promoter regions, thereby inhibiting the transcription of the cell wall stress stimulon.
Caption: this compound inhibits the VraRC-DNA complex formation.
Signaling Pathway
The VraSR two-component system is a central hub in the S. aureus response to cell wall antibiotics. The process begins when a cell wall stress signal is detected by the sensor histidine kinase, VraS. This leads to the autophosphorylation of VraS, which then transfers the phosphate (B84403) group to the response regulator, VraR. Phosphorylated VraR dimerizes and binds to the promoter regions of target genes, activating their transcription. This compound disrupts this pathway at the final step, preventing the activated VraR from initiating the genetic program for resistance.
Caption: this compound disrupts the VraSR signaling cascade.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.
VraRC-DNA Binding Inhibition Assay (IC50 Determination)
This assay is designed to measure the ability of this compound to inhibit the formation of the complex between VraRC and its DNA target.
-
Principle: Fluorescence Polarization (FP) is used to monitor the binding event. A fluorescently labeled DNA probe corresponding to the VraR binding site is used. When the small, rapidly tumbling DNA probe is unbound, it has a low FP value. Upon binding to the much larger VraRC protein, the complex tumbles more slowly, resulting in a higher FP value. An inhibitor will compete with this binding, leading to a decrease in the FP signal.
-
Methodology:
-
A constant concentration of fluorescently labeled DNA and VraRC protein (e.g., 36 µM VraRC as determined by binding saturation experiments) are incubated together in a suitable binding buffer.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reactions are incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The data is plotted as FP signal versus inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
-
Binding Affinity Assay (KD Determination)
The direct binding affinity between this compound and VraRC is determined using Localized Surface Plasmon Resonance (LSPR).
-
Principle: LSPR measures changes in the refractive index at the surface of a sensor chip. When one molecule (the ligand, VraRC) is immobilized on the chip, and its binding partner (the analyte, this compound) is flowed over the surface, the binding event causes a change in the refractive index, which is detected as a shift in the LSPR peak. This allows for real-time monitoring of association and dissociation.
-
Methodology:
-
VraRC protein is immobilized on the surface of an LSPR sensor chip.
-
A baseline is established by flowing buffer over the chip.
-
Different concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 µM) are injected over the sensor surface, and the association is monitored.
-
Buffer is then flowed over the chip to monitor the dissociation of the complex.
-
The resulting sensorgrams (response units versus time) are analyzed to determine the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial susceptibility of S. aureus strains to this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 and M100).
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Methodology:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^4 colony-forming units (CFU)/mL.
-
Positive (no drug) and negative (no bacteria) growth controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for identifying and characterizing this compound.
Synergistic Potential
Studies have investigated the ability of this compound to enhance the efficacy of conventional antibiotics against VISA. While the combination of this compound and vancomycin did not show a synergistic effect (Fractional Inhibitory Concentration Index > 1.0), this compound was found to enhance the susceptibility of VISA to methicillin. This suggests that by inhibiting the VraRC-mediated stress response, this compound can lower the barrier for β-lactam antibiotics to exert their bactericidal effects.
Conclusion and Future Directions
This compound represents a promising new class of antibacterial compounds that target a key resistance mechanism in S. aureus. Its demonstrated ability to bind to and inhibit the VraRC response regulator, particularly in VISA strains, highlights its potential as a lead compound for further development. Future research should focus on optimizing the structure of this compound to improve its potency and pharmacokinetic properties. Further studies are also warranted to explore its synergistic potential with a broader range of antibiotics and to evaluate its efficacy in in vivo models of S. aureus infection. The targeting of two-component regulatory systems, as exemplified by this compound, opens up a valuable avenue for the development of novel therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
TST1N-224: A Novel Inhibitor Targeting VraRC to Combat Antibiotic-Resistant Staphylococcus aureus
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (S. aureus), particularly methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), poses a significant global health threat, creating an urgent need for novel therapeutic strategies. This technical guide delves into the promising role of TST1N-224, a novel small molecule inhibitor, in the fight against these resilient pathogens. This compound targets the VraRC response regulator, a key component of a two-component system (TCS) critical for antibiotic resistance in S. aureus.
Executive Summary
This compound is a potent inhibitor of the VraRC response regulator in S. aureus, discovered through a comprehensive approach involving pharmacophore-based screening combined with biochemical and biophysical analyses.[1][2][3] This compound effectively disrupts the formation of the VraRC-DNA complex, a crucial step in the bacterial response to cell wall stress and antibiotic challenge.[1][2][3] Notably, this compound has been shown to inhibit the growth of vancomycin-intermediate S. aureus (VISA) and to enhance the susceptibility of this strain to existing antibiotics like vancomycin (B549263) and methicillin.[1][2][3] Its unique chemical structure, a 1,2,5,6-tetrathiocane with ethanesulfonate (B1225610) modifications, presents a promising scaffold for the development of new antimicrobial agents.[1][2][3]
Mechanism of Action: Targeting the VraSR Two-Component System
Two-component systems are fundamental signaling pathways in bacteria, enabling them to adapt to environmental changes, including the presence of antibiotics.[2][3] The VraSR TCS in S. aureus is a key player in mediating resistance to cell wall-active antibiotics such as β-lactams and glycopeptides.
The VraSR system consists of the sensor histidine kinase VraS and the response regulator VraR. Upon sensing cell wall damage, VraS autophosphorylates and subsequently transfers the phosphate (B84403) group to VraR. Phosphorylated VraR then binds to specific DNA sequences, regulating the expression of genes involved in cell wall synthesis and antibiotic resistance.
This compound exerts its effect by directly targeting the response regulator VraR. Through a fast-on-fast-off binding mechanism, this compound interacts with the DNA-binding domain of VraR, specifically with the α9- and α10-helices.[1][2][3] This interaction involves key amino acid residues (N165, K180, S184, and R195) and ultimately inhibits the formation of the VraRC-DNA complex, thereby disrupting the downstream signaling cascade that leads to antibiotic resistance.[1][2]
Quantitative Efficacy Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potential as an inhibitor of VraRC and a growth inhibitor of antibiotic-resistant S. aureus.
| Parameter | Value | Description |
| IC50 | 60.2 ± 4.0 μM | Concentration of this compound that inhibits 50% of VraRC-DNA complex formation.[1][2][3] |
| KD | 23.4 ± 1.2 μM | Dissociation constant, indicating a strong binding affinity of this compound to VraRC.[1][2][3] |
| Strain | MIC (μM) | Interpretation |
| S. aureus (SA) | > 126 | Minimum inhibitory concentration.[1] |
| Methicillin-Resistant S. aureus (MRSA) | > 126 | Minimum inhibitory concentration.[1] |
| Vancomycin-Intermediate S. aureus (VISA) | 63 | Minimum inhibitory concentration.[1] |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
Pharmacophore-Based Inhibitor Screening
A pharmacophore model, designated Phar-VRPR-N3, was constructed based on the structural information of the VraRC-DNA complex to screen for potential inhibitors.[1][2] This computational approach facilitated the identification of this compound as a potent candidate.[1][2]
Binding Affinity Measurement by Localized Surface Plasmon Resonance (LSPR)
The binding affinity of this compound to VraRC was determined using LSPR.[1][4] This technique measures the change in the refractive index upon binding of the analyte (this compound) to the ligand (VraRC) immobilized on a sensor surface.
Protocol:
-
Immobilize recombinant VraRC protein on the LSPR sensor chip.
-
Prepare a series of concentrations of this compound in a suitable buffer.
-
Inject the different concentrations of this compound over the sensor surface and record the sensorgrams.
-
The sensorgrams will show the association and dissociation phases of the binding interaction.
-
Fit the data to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against different strains of S. aureus was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI M07 and M100).[1]
Protocol:
-
Prepare a twofold serial dilution of this compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 104 colony-forming units (CFU)/mL.[1]
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.[1]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synergistic Effect Analysis (Fractional Inhibitory Concentration Index - FICI)
The synergistic effect of this compound in combination with conventional antibiotics was evaluated by calculating the FICI.[1]
Protocol:
-
Determine the MIC of this compound and the antibiotic (e.g., vancomycin, methicillin) individually.
-
In a 96-well plate, prepare a checkerboard titration with serial dilutions of both this compound and the antibiotic.
-
Inoculate the wells with a standardized bacterial suspension.
-
After incubation, determine the MIC of each compound in the presence of the other.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4.0 indicates no interaction, and FICI > 4.0 indicates antagonism. The study found that the combination of this compound and vancomycin resulted in an FICI > 1.0, indicating no synergistic effect on bacterial growth.[1]
Future Directions and Potential
This compound represents a significant advancement in the quest for novel therapeutics against antibiotic-resistant S. aureus. Its distinct mechanism of action, targeting a crucial regulatory system, offers a new avenue to circumvent existing resistance mechanisms. Further optimization of the this compound scaffold could lead to the development of more potent derivatives with improved pharmacokinetic and pharmacodynamic properties. The enhancement of susceptibility of VISA to conventional antibiotics by this compound also suggests its potential as an adjunct therapy, revitalizing the efficacy of older antibiotics.[1][2][3] In vivo studies are a critical next step to validate the therapeutic potential of this promising compound.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to TST1N-224: A Novel Inhibitor of the VraRC Response Regulator in Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate S. aureus (VISA), presents a significant global health threat. This necessitates the discovery and development of novel antimicrobial agents that target unexploited bacterial pathways. Two-component systems (TCSs) are crucial for bacterial adaptation and virulence, making them attractive targets for new therapeutics. TST1N-224 has emerged as a potent inhibitor of the VraRC response regulator, a key component of the VraSR two-component system in S. aureus, which is pivotal for mediating resistance to cell wall-active antibiotics. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule identified through pharmacophore-based screening. Its core structure is a 1,2,5,6-tetrathiocane ring, distinguished by ethanesulfonate (B1225610) modifications at the 3 and 8 positions.[1][2][3] This unique chemical scaffold is crucial for its biological activity.
2.1. 2D Chemical Structure
(Note: A 2D structural image would be inserted here in a formal whitepaper.)
2.2. Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C6H12O6S6 | [1][2] |
| Molecular Weight | 460.62 g/mol | |
| CAS Number | 50566-97-7 |
Biological Activity and Mechanism of Action
This compound exhibits its antimicrobial potential by specifically targeting the VraSR two-component system, which is integral to the regulation of cell wall biosynthesis and the antibiotic resistance response in S. aureus.
3.1. VraSR Signaling Pathway and Inhibition by this compound
The VraSR system comprises the sensor histidine kinase VraS and the response regulator VraR. Upon sensing cell wall stress, VraS autophosphorylates and subsequently transfers the phosphate (B84403) group to VraR. Phosphorylated VraR then dimerizes and binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription to mount a protective response.
This compound acts by directly binding to the C-terminal DNA-binding domain of VraR (VraRC), thereby inhibiting the formation of the VraRC-DNA complex. This disruption of VraR's function prevents the activation of the cell wall stress regulon, ultimately sensitizing the bacteria to cell wall-active antibiotics.
3.2. Molecular Interactions with VraRC
NMR-based molecular modeling has revealed that this compound predominantly interacts with the α9 and α10-helices of the DNA-binding domain of VraR. The terminal sulfonic groups of this compound engage in charge-charge interactions with key residues such as R195 and K180 within the VraRC binding pocket. These interactions are critical for disrupting the VraRC-DNA complex formation.
3.3. Biological Activity Data
The biological activity of this compound has been quantified through various in vitro assays.
| Parameter | Value | Description | Reference |
| IC50 | 60.2 ± 4.0 µM | Concentration for 50% inhibition of VraRC-DNA complex formation. | |
| KD | 23.4 ± 1.2 µM | Dissociation constant for binding to VraRC, indicating strong binding affinity. |
3.4. In Vitro Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) assays have been conducted to evaluate the direct antibacterial effect of this compound.
| Bacterial Strain | MIC (µM) | Reference |
| S. aureus (SA) | > 126 | |
| Methicillin-resistant S. aureus (MRSA) | > 126 | |
| Vancomycin-intermediate S. aureus (VISA) | 63 |
Notably, this compound demonstrates a more potent inhibitory effect on VISA strains compared to susceptible and MRSA strains. Furthermore, it has been shown to enhance the susceptibility of VISA to both vancomycin (B549263) and methicillin (B1676495).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
4.1. Experimental Workflow for Inhibitor Identification and Characterization
The discovery and characterization of this compound followed a systematic workflow, beginning with in silico screening and culminating in in vitro validation.
4.2. Localized Surface Plasmon Resonance (LSPR) for Binding Affinity
LSPR experiments were performed to confirm the direct binding of this compound to VraRC and to determine the binding kinetics.
-
Instrumentation: A localized surface plasmon resonance system.
-
Ligand: Purified VraRC protein.
-
Analyte: this compound at varying concentrations (e.g., 6.25, 12.5, 25, and 50 µM).
-
Procedure:
-
Immobilize the VraRC protein on the sensor chip surface.
-
Establish a stable baseline with running buffer.
-
Inject different concentrations of this compound over the sensor surface and monitor the change in the LSPR signal in real-time.
-
Allow for a dissociation phase by flowing running buffer over the surface.
-
Regenerate the sensor surface if necessary.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. The sensorgrams for this compound revealed a fast association and fast dissociation binding pattern.
4.3. Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, and this compound stock solution.
-
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel antimicrobial agents against drug-resistant S. aureus. Its distinct chemical structure and specific mechanism of action, targeting the VraRC response regulator, offer a new avenue for combating infections. The ability of this compound to potentiate the activity of existing antibiotics like vancomycin and methicillin is particularly noteworthy.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this compound. In vivo efficacy studies in animal models of S. aureus infection are also a critical next step to evaluate its therapeutic potential. Further investigation into the broader spectrum of activity and potential resistance mechanisms will be essential for the clinical development of this novel class of inhibitors.
References
TST1N-224: A Novel Inhibitor of the VraRC Response Regulator and its Impact on Vancomycin-Intermediate Staphylococcus aureus (VISA)
A Technical Guide for Drug Development Professionals and Researchers
Introduction: The emergence of antibiotic-resistant bacteria, particularly vancomycin-intermediate Staphylococcus aureus (VISA), presents a formidable challenge to global public health.[1][2][3] VISA strains exhibit reduced susceptibility to vancomycin (B549263), a last-resort antibiotic for treating severe methicillin-resistant S. aureus (MRSA) infections.[2][4] This resistance is often linked to complex physiological adaptations, including a thickened cell wall that traps vancomycin molecules.[5][6] Consequently, there is an urgent need for novel therapeutic agents that can overcome these resistance mechanisms.[1][7] TST1N-224 has been identified as a potent small molecule inhibitor that targets a key regulatory system in S. aureus, offering a promising new avenue for combating resistant infections.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its direct and indirect effects on VISA, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Targeting the VraRC Two-Component System
This compound functions by directly inhibiting the VraRC response regulator, a critical component of the VraSR two-component system (TCS) in S. aureus.[1][7][8] The VraSR TCS is a key sensor of cell wall stress, playing a pivotal role in the bacterial response to antibiotics like vancomycin.[5] this compound disrupts the formation of the VraRC-DNA complex, thereby interfering with the regulation of genes involved in cell wall synthesis.[1][2][3]
Biophysical analyses have shown that this compound exhibits a strong and specific binding affinity for VraRC, with a dissociation constant (K_D) of 23.4 ± 1.2 μM.[1][2][3] Further molecular modeling based on NMR spectroscopy has revealed that this compound interacts primarily with the α9- and α10-helices within the DNA-binding domain of VraR.[1][3] This interaction is stabilized by charge-charge interactions and hydrogen bonds with key amino acid residues, including N165, K180, S184, and R195, which are considered functional hotspots for inhibitor optimization.[1][2][3]
Quantitative Assessment of this compound's Impact on VISA
The antibacterial efficacy of this compound has been quantified through various in vitro assays, demonstrating a notable effect on VISA strains compared to other S. aureus phenotypes.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | This compound MIC | Reference |
| Vancomycin-Intermediate S. aureus (VISA) | 63 μM | [1] |
| Methicillin-Resistant S. aureus (MRSA) | >126 μM | [1][2] |
| Vancomycin-Susceptible S. aureus (SA) | >126 μM | [1][2] |
Data indicates that this compound has a more potent direct inhibitory effect on VISA compared to MRSA and susceptible S. aureus.[1]
Table 2: Biophysical and Inhibitory Parameters of this compound
| Parameter | Value | Target | Reference |
| Binding Affinity (K_D) | 23.4 ± 1.2 μM | VraRC Protein | [1][2][3][7] |
| 50% Inhibitory Concentration (IC₅₀) | 60.2 ± 4.0 μM | VraRC-DNA Complex Formation | [1][2][3] |
Synergistic and Susceptibility-Enhancing Effects
While this compound demonstrates modest intrinsic antibacterial activity against VISA, its primary potential lies in its ability to potentiate the effects of other antibiotics.
Interaction with Vancomycin
Checkerboard assays were conducted to determine the Fractional Inhibitory Concentration Index (FICI), a measure of drug synergy. The combination of this compound and vancomycin yielded an FICI greater than 1.0, which indicates no synergistic effect on the inhibition of VISA growth.[1] However, it is reported that this compound "evidently enhanced the susceptibility of VISA to...vancomycin".[1][3][8] This suggests that while not meeting the strict definition of synergy in a checkerboard assay, this compound's inhibition of the VraRC-mediated stress response may lower the barrier for vancomycin to exert its effect, a phenomenon that warrants further investigation through time-kill assays or other dynamic models.[2]
Interaction with Methicillin (B1676495)
In contrast to vancomycin, the combination of this compound and methicillin demonstrated a significant inhibitory effect against VISA.[1] The resulting FICI was 0.675, a value that indicates a synergistic relationship.[1] This finding highlights a potential therapeutic application for this compound in combination with β-lactam antibiotics.
Experimental Protocols
The following section details the methodologies employed to generate the data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound was determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines M07 and M100.[1]
-
Bacterial Inoculum: VISA strains were cultured and diluted to a final concentration of 5 x 10⁴ colony-forming units per milliliter (cfu/mL) in Mueller-Hinton Broth (MHB).[1]
-
Compound Preparation: this compound was serially diluted in microtiter plates.
-
Incubation: The inoculated plates were incubated at 37°C for 24 hours.[1]
-
MIC Definition: The MIC was recorded as the lowest concentration of this compound at which no visible bacterial growth was observed.[1]
Synergy Testing: Microbroth Checkerboard Method
The synergistic potential of this compound with conventional antibiotics was assessed using a two-dimensional checkerboard assay.[1]
-
Plate Setup: Microtiter plates were prepared with serial dilutions of this compound along the x-axis and a second antibiotic (vancomycin or methicillin) along the y-axis.
-
Inoculation and Incubation: Each well was inoculated with a VISA suspension of 5 x 10⁴ cfu/mL and incubated at 37°C for 24 hours.[1]
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect.
-
FICI > 4.0 indicates antagonism.
-
Binding Affinity Determination: Localized Surface Plasmon Resonance (LSPR)
To quantify the direct interaction between this compound and its target, LSPR experiments were performed.[1][2]
-
Target Immobilization: The VraRC protein was immobilized on the sensor chip.
-
Analyte Injection: this compound was injected at various concentrations (e.g., 6.25, 12.5, 25, and 50 μM) over the sensor surface.[1][2]
-
Data Acquisition: The binding events (association and dissociation) were monitored in real-time by detecting changes in the refractive index.
-
K_D Calculation: The sensorgrams revealed a fast-on, fast-off binding pattern, from which the equilibrium dissociation constant (K_D) was calculated to be 23.4 ± 1.2 μM.[1][2]
Logical Framework and Conclusion
The investigation into this compound reveals a clear logical progression from its molecular mechanism to its potential therapeutic application. By inhibiting the VraRC response regulator, this compound effectively sabotages a key defense mechanism that VISA strains use to withstand cell wall-active antibiotics. This leads to an increased susceptibility to certain drugs, most notably β-lactams like methicillin.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin-intermediate and -resistant Staphylococcus aureus: what the infectious disease specialist needs to know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell wall thickness and the molecular mechanism of heterogeneous vancomycin‐intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell wall thickening is a common feature of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | S. aureus VraRC inhibitor | Probechem Biochemicals [probechem.com]
TST1N-224: A Novel Inhibitor of the VraRC Response Regulator in Antibiotic-Resistant Staphylococcus aureus
A Technical Guide on the Discovery, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the global fight against antimicrobial resistance, novel therapeutic strategies are urgently needed. This document details the discovery and initial characterization of TST1N-224, a potent small molecule inhibitor of the VraRC response regulator in Staphylococcus aureus. This compound was identified through a comprehensive pharmacophore-based screening and has been shown to disrupt the crucial VraRC-DNA complex, a key component of the VraSR two-component system that governs antibiotic resistance. This guide provides an in-depth overview of the experimental data, protocols, and the elucidated mechanism of action of this compound, positioning it as a promising lead compound for the development of new agents to combat drug-resistant staphylococcal infections.
Introduction
Staphylococcus aureus, particularly methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, poses a significant threat to global public health.[1] The VraSR two-component system (TCS) is a critical regulatory pathway in S. aureus that senses and responds to cell wall stress, contributing to antibiotic resistance.[2][3] This system comprises the histidine kinase VraS and the response regulator VraR. Upon activation, VraR binds to DNA and modulates the expression of genes involved in cell wall biosynthesis. This compound emerges as a targeted inhibitor of the C-terminal DNA-binding domain of VraR (VraRC), offering a novel approach to resensitize resistant strains to existing antibiotics.[4]
Discovery of this compound
This compound was identified from a chemical library using a pharmacophore model, Phar-VRPR-N3, which was constructed based on the structural features of the VraRC DNA-binding domain.[2] This computational screening approach prioritized compounds with a high likelihood of interacting with the target protein. This compound, a 1,2,5,6-tetrathiocane derivative with ethanesulfonate (B1225610) modifications at the 3 and 8 positions, was selected for further characterization due to its potent inhibitory activity.[4][5]
Quantitative Data Summary
The initial characterization of this compound yielded critical quantitative data that underscore its potential as a VraRC inhibitor. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value (µM) | Description |
| IC50 | 60.2 ± 4.0 | Concentration required to inhibit 50% of the VraRC-DNA complex formation.[2] |
| KD | 23.4 ± 1.2 | Dissociation constant, indicating the binding affinity of this compound to VraRC.[2] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µM) | Interpretation |
| VISA | 63 | Moderate direct antibacterial activity.[4] |
| SA (Standard Strain) | > 126 | Minimal direct antibacterial activity.[4] |
| MRSA | > 126 | Minimal direct antibacterial activity.[4] |
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted in the initial characterization of this compound.
Pharmacophore-Based Virtual Screening
The discovery of this compound was initiated with a computational screening approach.
-
Objective: To identify potential small molecule inhibitors of the VraRC-DNA interaction from a chemical database.
-
Methodology:
-
A pharmacophore model, designated Phar-VRPR-N3, was constructed based on the three-dimensional structure of the VraRC protein.[2] This model defined the essential chemical features required for a molecule to bind to the target.
-
A chemical library was computationally screened against the Phar-VRPR-N3 model.
-
Compounds with a high fit score, indicating a strong potential for interaction with VraRC, were selected for in vitro validation. This compound was among the top candidates identified.[2]
-
VraRC-DNA Complex Formation Inhibition Assay (IC50 Determination)
This assay quantified the ability of this compound to disrupt the interaction between VraRC and its DNA target.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
The C-terminal DNA-binding domain of VraR (VraRC) was expressed and purified.
-
A DNA probe containing the VraR binding site was labeled (e.g., with a fluorescent tag).
-
Varying concentrations of this compound were incubated with VraRC.
-
The labeled DNA probe was then added to the mixture.
-
The formation of the VraRC-DNA complex was measured using a suitable technique, such as electrophoretic mobility shift assay (EMSA) or fluorescence polarization.
-
The IC50 value was calculated from the dose-response curve, representing the concentration of this compound at which 50% of VraRC-DNA complex formation was inhibited.[4]
-
Localized Surface Plasmon Resonance (LSPR) (KD Determination)
LSPR was employed to characterize the binding kinetics and affinity of this compound to VraRC.[2]
-
Objective: To determine the dissociation constant (KD) of the this compound-VraRC interaction.
-
Methodology:
-
The VraRC protein was immobilized on an LSPR sensor chip.
-
A series of this compound solutions with varying concentrations (e.g., 6.25, 12.5, 25, and 50 μM) were flowed over the sensor surface.[2][6]
-
The association and dissociation of this compound to and from VraRC were monitored in real-time by measuring the change in the plasmon resonance signal.
-
The resulting sensorgrams revealed a fast association and fast dissociation binding pattern.[2]
-
The KD value was calculated by analyzing the binding kinetics, providing a measure of the binding affinity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was used to elucidate the binding mode of this compound on VraRC.
-
Objective: To identify the specific amino acid residues of VraRC that interact with this compound.
-
Methodology:
-
¹⁵N-labeled VraRC was prepared.
-
Two-dimensional ¹H-¹⁵N HSQC NMR spectra of VraRC were acquired in the absence and presence of this compound.
-
Chemical shift perturbations of specific amino acid residues upon the addition of this compound were analyzed.
-
The residues exhibiting significant chemical shift changes were mapped onto the three-dimensional structure of VraRC to identify the binding site.[2]
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay was performed to evaluate the direct antibacterial activity of this compound.
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.
-
Methodology:
-
Standard strains of S. aureus (SA), methicillin-resistant S. aureus (MRSA), and vancomycin-intermediate S. aureus (VISA) were cultured.
-
A serial dilution of this compound was prepared in a microtiter plate.
-
A standardized bacterial inoculum (e.g., 5 x 10⁴ cfu/mL) was added to each well.[4]
-
The plates were incubated under appropriate conditions.
-
The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.[4]
-
Mechanism of Action and Signaling Pathway
This compound exerts its effect by targeting the VraSR two-component system, a key regulator of antibiotic resistance in S. aureus.
The VraSR system is activated in response to cell wall stress, often induced by antibiotics such as vancomycin (B549263) and β-lactams. This activation leads to the autophosphorylation of the histidine kinase VraS. The phosphate (B84403) group is then transferred to the response regulator VraR. Phosphorylated VraR then binds to specific DNA sequences in the promoter regions of target genes, upregulating their transcription.
This compound disrupts this signaling cascade by directly binding to the DNA-binding domain of VraR (VraRC).[2] NMR-based molecular modeling has revealed that this compound predominantly interacts with the α9- and α10-helices of VraRC.[2][7] Specifically, the terminal sulfonic groups of this compound engage in charge-charge interactions with key residues such as R195 and K180.[2] This binding event sterically hinders the interaction of VraRC with its target DNA, thereby inhibiting the formation of the VraRC-DNA complex and preventing the subsequent transcriptional activation of resistance genes.[2] By blocking this critical step, this compound enhances the susceptibility of VISA strains to both vancomycin and methicillin.[2][7]
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel therapeutics against antibiotic-resistant S. aureus. Its targeted inhibition of the VraRC response regulator disrupts a key mechanism of resistance, highlighting the potential of targeting two-component systems. The data presented herein provide a solid foundation for further preclinical development. Future studies should focus on lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant animal models of infection. The development of this compound and its analogs could pave the way for a new class of antimicrobial agents that act by disarming bacteria of their resistance mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. i90221141ster.wixsite.com [i90221141ster.wixsite.com]
- 7. researchgate.net [researchgate.net]
The VraSR Two-Component System: A Sentinel of Cell Wall Integrity and a Target for Novel Antimicrobials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antibiotic resistance, particularly in Gram-positive pathogens like Staphylococcus aureus, necessitates the exploration of novel therapeutic strategies. One promising avenue lies in targeting the bacterial signaling systems that orchestrate resistance mechanisms. This whitepaper provides a comprehensive overview of the VraSR two-component system (TCS), a critical regulator of the cell wall stress response in S. aureus. We delve into the molecular intricacies of the VraSR signaling cascade, its pivotal role in conferring resistance to cell wall-active antibiotics, and the potential of inhibitors, such as TST1N-224, to disarm this crucial defense mechanism. This document is intended to serve as a technical guide, offering detailed insights into the experimental methodologies used to study VraSR and presenting key quantitative data to inform future research and drug development efforts.
Introduction: The VraSR System as a Key Regulator of Antibiotic Resistance
The VraSR two-component system is a sentinel that allows S. aureus to sense and respond to damage to its cell wall, a structure essential for bacterial survival.[1][2][3] This system is composed of a membrane-bound sensor histidine kinase, VraS, and a cytoplasmic response regulator, VraR.[2][4] When S. aureus is exposed to antibiotics that inhibit cell wall synthesis, such as β-lactams (e.g., oxacillin) and glycopeptides (e.g., vancomycin), the VraSR system is activated. This activation triggers a transcriptional response, leading to the overexpression of a multitude of genes involved in cell wall biosynthesis and repair. Consequently, the bacterium can fortify its cell wall and withstand the antibiotic assault, leading to antibiotic resistance. Inactivation of the vraSR operon has been shown to drastically reduce the resistance levels to these antibiotics, highlighting its critical role in the resistance phenotype.
The VraSR Signaling Pathway
The VraSR signaling cascade follows a canonical two-component system phosphotransfer mechanism. The process is initiated by the detection of cell wall stress, although the precise nature of the stimulus remains under investigation. Recent evidence suggests that VraS can directly interact with antibiotics like vancomycin (B549263) and ampicillin.
The key steps in the signaling pathway are:
-
Sensing and Autophosphorylation: Upon sensing cell wall damage, the sensor kinase VraS undergoes autophosphorylation on a conserved histidine residue (His156), utilizing ATP as the phosphate (B84403) donor.
-
Phosphotransfer: The phosphoryl group is then transferred from VraS to a conserved aspartate residue in the receiver domain of the response regulator VraR.
-
Dimerization and DNA Binding: Phosphorylation of VraR induces a conformational change, leading to its dimerization. The VraR dimer is the biologically active form that can bind to specific DNA sequences, known as VraR boxes, in the promoter regions of its target genes.
-
Transcriptional Regulation: Binding of the VraR dimer to these promoter regions activates the transcription of the VraSR regulon, a set of genes also referred to as the cell wall stress stimulon. This regulon includes genes involved in peptidoglycan synthesis such as pbp2 (B1193376), murZ, and sgtB, as well as the vraSR operon itself, creating a positive feedback loop.
This compound: A Potent Inhibitor of the VraSR System
The crucial role of VraSR in antibiotic resistance makes it an attractive target for the development of new drugs that could act as resistance breakers. This compound is a recently identified potent inhibitor of the VraSR system. This compound was discovered through a pharmacophore-based screening approach and has been shown to effectively disrupt the VraSR-mediated response.
Mechanism of Action of this compound
This compound functions by directly targeting the response regulator VraR. Specifically, it interacts with the C-terminal DNA-binding domain of VraR (VraRC). This interaction prevents the binding of phosphorylated VraR to its target DNA sequences. NMR-based molecular modeling has revealed that this compound predominantly interacts with the α9- and α10-helices of the VraR DNA-binding domain, engaging with key residues such as N165, K180, S184, and R195. By blocking the VraR-DNA interaction, this compound effectively shuts down the transcriptional activation of the cell wall stress stimulon, rendering the bacteria more susceptible to cell wall-active antibiotics.
Quantitative Data on this compound
The efficacy of this compound has been quantified through various biochemical and microbiological assays.
| Parameter | Value | Description | Reference |
| IC50 | 60.2 ± 4.0 µM | Concentration of this compound required to inhibit 50% of the VraRC-DNA complex formation. | |
| KD | 23.4 ± 1.2 µM | Dissociation constant for the binding of this compound to VraRC, indicating a strong binding affinity. | |
| MIC (VISA) | 63 µM | Minimum inhibitory concentration of this compound against vancomycin-intermediate S. aureus. | |
| MIC (SA) | > 126 µM | Minimum inhibitory concentration of this compound against standard S. aureus. | |
| MIC (MRSA) | > 126 µM | Minimum inhibitory concentration of this compound against methicillin-resistant S. aureus. |
These data demonstrate that this compound is a potent inhibitor of VraR function and exhibits promising activity against antibiotic-resistant strains of S. aureus. Furthermore, this compound has been shown to enhance the susceptibility of VISA to both vancomycin and methicillin.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the VraSR system and its inhibitors.
Northern Blot Analysis for Gene Expression
This technique is used to quantify the expression levels of specific genes, such as those in the VraSR regulon.
Protocol Outline:
-
RNA Isolation: Isolate total RNA from S. aureus cultures grown under specific conditions (e.g., with and without antibiotic challenge).
-
Gel Electrophoresis: Separate the RNA samples by size on a denaturing agarose (B213101) gel.
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled DNA probe specific to the gene of interest (e.g., vraR, pbp2).
-
Detection: Detect the signal from the hybridized probe to visualize and quantify the transcript levels.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to study the binding of VraR to its target DNA promoter regions.
Protocol Outline:
-
Protein Purification: Purify the VraR protein, often as a recombinant protein from E. coli.
-
DNA Probe Labeling: Label a short DNA fragment containing the VraR binding site with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the purified VraR protein with the labeled DNA probe in a binding buffer.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands on the gel. A "shifted" band indicates the formation of a VraR-DNA complex.
In Vitro Phosphorylation Assay
This assay is used to demonstrate the phosphotransfer from VraS to VraR.
Protocol Outline:
-
Protein Purification: Purify the cytoplasmic domain of VraS and full-length VraR.
-
Phosphorylation Reaction: Incubate the purified VraS with [γ-32P]ATP to allow for autophosphorylation.
-
Phosphotransfer: Add purified VraR to the reaction mixture to allow the transfer of the radiolabeled phosphate group.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE and expose the gel to an X-ray film to visualize the phosphorylated proteins.
Localized Surface Plasmon Resonance (LSPR) for Binding Kinetics
LSPR is a sensitive technique used to measure the binding affinity and kinetics between this compound and VraRC.
Protocol Outline:
-
Sensor Chip Preparation: Immobilize the purified VraRC protein onto the surface of a sensor chip.
-
Analyte Injection: Flow different concentrations of this compound over the sensor surface.
-
Signal Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of bound analyte.
-
Data Analysis: Analyze the binding and dissociation curves to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Visualizations
VraSR Signaling Pathway
Caption: The VraSR signaling cascade in response to cell wall stress.
This compound Mechanism of Action
Caption: Inhibition of VraR-DNA binding by this compound.
Experimental Workflow for VraR Inhibitor Screening
Caption: A generalized workflow for the discovery of VraR inhibitors.
Conclusion and Future Directions
The VraSR two-component system represents a linchpin in the ability of S. aureus to resist cell wall-active antibiotics. A thorough understanding of its signaling mechanism and regulatory network is paramount for the development of novel therapeutic interventions. The discovery of inhibitors like this compound provides a proof-of-concept that targeting this system is a viable strategy to resensitize resistant strains to existing antibiotics.
Future research should focus on:
-
Structural Biology: Elucidating the high-resolution structures of the full-length VraS/VraR complex and the VraR-DNA complex will provide invaluable insights for structure-based drug design.
-
In Vivo Efficacy: Evaluating the efficacy of VraSR inhibitors in animal models of S. aureus infection is a critical next step to translate these findings into clinical applications.
-
Spectrum of Activity: Investigating the activity of VraSR inhibitors against a broader range of clinical isolates of S. aureus and other Gram-positive pathogens is necessary to determine their potential clinical utility.
-
Combination Therapy: Exploring the synergistic effects of VraSR inhibitors with currently used antibiotics could lead to more effective treatment regimens and help combat the evolution of resistance.
By continuing to unravel the complexities of the VraSR system and developing potent and specific inhibitors, the scientific community can make significant strides in the ongoing battle against antibiotic-resistant infections.
References
- 1. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A close-up view of the VraSR two-component system. A mediator of Staphylococcus aureus response to cell wall damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of VraSR in antibiotic resistance and antibiotic-induced stress response in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of TST1N-224: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the preliminary studies on the efficacy of TST1N-224, a novel inhibitor targeting the VraRC response regulator in Staphylococcus aureus. The data presented herein is derived from preclinical investigations and aims to offer a comprehensive resource for researchers in the field of antibiotic development.
Executive Summary
This compound has emerged as a promising lead compound in the fight against antibiotic-resistant S. aureus. Identified through a pharmacophore-based screening, this small molecule demonstrates inhibitory activity against the VraRC-DNA complex, a critical component of the VraSR two-component signal transduction system that contributes to vancomycin (B549263) resistance. In vitro studies have elucidated its binding affinity, antibacterial effects against vancomycin-intermediate S. aureus (VISA), and its safety profile. This whitepaper summarizes the key quantitative data, details the experimental methodologies employed, and visualizes the underlying molecular interactions and experimental processes.
Quantitative Data Summary
The following tables provide a consolidated view of the key quantitative metrics from preliminary efficacy studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/Organism |
| IC50 | 60.2 ± 4.0 μM[1][2] | VraRC-DNA Complex Formation |
| KD | 23.4 ± 1.2 μM[1][2][3] | Binding to VraRC |
Table 2: Antibacterial Activity of this compound
| Organism | MIC |
| Vancomycin-Intermediate S. aureus (VISA) | 63 μM[3] |
| S. aureus (SA) | > 126 μM[3] |
| Methicillin-Resistant S. aureus (MRSA) | > 126 μM[3] |
Table 3: Cytotoxicity and Synergistic Effects
| Assay | Cell Line / Condition | Result |
| Cytotoxicity | OECM-1 (Oral Cancer Cell Line) | No significant change in cell viability at 100 μM for up to 4 days[3] |
| Synergy (with Vancomycin) | VISA | No synergistic effect (FICI > 1.0)[3] |
It is noteworthy that while a formal synergistic effect was not observed with vancomycin, this compound was reported to enhance the susceptibility of VISA to both vancomycin and methicillin.[1][2][3]
Experimental Protocols
The following sections detail the methodologies used in the key experiments to evaluate the efficacy of this compound.
Binding Affinity Assessment using Localized Surface Plasmon Resonance (LSPR)
To quantify the binding affinity between this compound and its target protein VraRC, LSPR experiments were conducted.[1][3]
-
Instrumentation : LSPR system.
-
Procedure :
-
The VraRC protein was immobilized on the sensor chip.
-
A series of concentrations of this compound (6.25, 12.5, 25, and 50 μM) were flowed over the chip.[1][3]
-
The association and dissociation of this compound to VraRC were monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
The resulting sensorgrams, which depict a fast association and fast dissociation binding pattern, were analyzed to calculate the equilibrium dissociation constant (KD).[1][3]
-
In Vitro Antibacterial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of this compound against different strains of S. aureus were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 and M100.[3]
-
Bacterial Strains : Vancomycin-Intermediate S. aureus (VISA), S. aureus (SA), and Methicillin-Resistant S. aureus (MRSA).
-
Inoculum Preparation : A final bacterial count of 5 × 104 cfu/ml was used for the assays.[3]
-
Procedure :
-
Serial twofold dilutions of this compound were prepared in appropriate broth media in microtiter plates.
-
The standardized bacterial suspension was added to each well.
-
The plates were incubated under standard conditions.
-
The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
-
Cytotoxicity Assay
The potential cytotoxic effect of this compound was evaluated using an oral cancer cell line.[3]
-
Cell Line : OECM-1.
-
Treatment : Cells were treated with this compound at concentrations of 50 μM and 100 μM for 0, 2, and 4 days. A mock control was included.[3]
-
Procedure :
-
Cells were seeded in appropriate culture plates and allowed to adhere.
-
The culture medium was replaced with a medium containing the specified concentrations of this compound or a vehicle control.
-
Cell viability was assessed at the indicated time points using a standard viability assay (e.g., MTT or WST-1 assay).
-
The viability of treated cells was compared to that of the mock control.
-
Synergy Testing (Fractional Inhibitory Concentration Index - FICI)
The synergistic effect of this compound in combination with vancomycin against VISA was assessed using the checkerboard method to determine the FICI.[3]
-
Procedure :
-
Microtiter plates were prepared with serial dilutions of this compound along the x-axis and serial dilutions of vancomycin along the y-axis.
-
Each well was inoculated with a standardized suspension of VISA.
-
Following incubation, the MIC of each drug alone and in combination was determined.
-
The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
The result was interpreted as follows: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect, and FICI > 4.0 indicates antagonism.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of its preclinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
TST1N-224: A Technical Whitepaper on a Novel Antimicrobial Agent Targeting the VraRC Response Regulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate S. aureus (VISA), presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antimicrobial agents with unconventional mechanisms of action. This document provides a comprehensive technical overview of TST1N-224, a recently identified small molecule inhibitor with significant potential to combat antibiotic-resistant S. aureus. This compound distinguishes itself by targeting the VraRC response regulator, a crucial component of the VraSR two-component system (TCS) that governs the bacterial response to cell wall stress. By inhibiting the formation of the VraRC-DNA complex, this compound effectively disrupts a key pathway in the development of antibiotic resistance. This whitepaper details the discovery, mechanism of action, in vitro efficacy, and experimental protocols associated with the characterization of this compound, offering a foundational resource for its further investigation and development as a next-generation antimicrobial agent.
Introduction: The VraSR Two-Component System - A Novel Target
Staphylococcus aureus employs a variety of sophisticated mechanisms to evade the effects of antibiotics. Among these, the VraSR two-component system is a key player in mediating resistance to cell wall-active antibiotics like β-lactams and glycopeptides. This system comprises the sensor histidine kinase VraS and the response regulator VraR.[1][2][3] Under conditions of cell wall stress, VraS autophosphorylates and subsequently transfers the phosphoryl group to VraR.[2] Phosphorylated VraR then binds to specific DNA promoter regions, activating the transcription of a regulon of genes involved in cell wall biosynthesis and repair, thereby conferring a resistant phenotype.[1]
The inhibition of this signaling cascade presents a promising strategy to resensitize resistant strains to existing antibiotics. This compound was identified through a targeted approach to disrupt this very pathway, specifically by preventing the binding of the VraRC (the C-terminal DNA-binding domain of VraR) to its DNA target.
Discovery of this compound: A Pharmacophore-Based Approach
This compound was identified from the IBS (InterBioScreen) database through a comprehensive pharmacophore-based virtual screening strategy. A pharmacophore model, designated Phar-VRPR-N3, was constructed based on the essential DNA-binding features of VraRC. This model served as a 3D query to screen for compounds with the appropriate steric and electronic features to competitively inhibit the VraRC-DNA interaction.
dot
Mechanism of Action: Inhibition of the VraRC-DNA Complex
The primary mechanism of action of this compound is the direct inhibition of the VraRC-DNA complex formation. This was confirmed through a series of biochemical and biophysical analyses. This compound demonstrated a dose-dependent inhibition of this interaction. Further investigation using NMR spectroscopy revealed that this compound binds to a pocket within the DNA-binding domain of VraR, specifically interacting with the α9- and α10-helices. Key residues involved in this interaction include N165, K180, S184, and R195. By occupying this binding site, this compound sterically hinders the association of VraRC with its target DNA sequence, thereby preventing the activation of the downstream resistance genes.
dot
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, the results of which are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 60.2 ± 4.0 μM | Half-maximal inhibitory concentration against the formation of the VraRC-DNA complex. |
| KD | 23.4 ± 1.2 μM | Dissociation constant for the binding of this compound to VraRC, indicating strong binding affinity. |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (μM) | Interpretation |
| S. aureus (SA) | > 126 | Limited direct antibacterial activity against susceptible strains. |
| Methicillin-resistant S. aureus (MRSA) | > 126 | Limited direct antibacterial activity against MRSA. |
| Vancomycin-intermediate S. aureus (VISA) | 63 | Demonstrates direct antibacterial activity against this resistant strain. |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.
Pharmacophore-Based Virtual Screening
-
Model Construction: The pharmacophore model, Phar-VRPR-N3, was built based on the structural features of the VraRC DNA-binding domain essential for its interaction with DNA.
-
Database Screening: The InterBioScreen (IBS) chemical database was screened in silico using the Phar-VRPR-N3 model as a query.
-
Hit Selection: Compounds with the highest fit scores to the pharmacophore model were selected for further in vitro testing.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol was performed in accordance with the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.
-
Inoculum Preparation: A standardized bacterial inoculum with a final concentration of 5 x 104 CFU/mL was prepared in Mueller-Hinton Broth (MHB).
-
Serial Dilution: this compound was serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
dot
NMR Spectroscopy for Binding Site Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, was used to map the binding site of this compound on VraRC.
-
Sample Preparation: Isotopically labeled (15N) VraRC protein was purified and prepared in a suitable buffer.
-
Titration: this compound was titrated into the VraRC sample at increasing molar ratios (e.g., 1:2, 1:4, 1:6 protein to inhibitor).
-
Data Acquisition: 1H-15N HSQC spectra were acquired for each titration point.
-
Data Analysis: Chemical shift perturbations (CSPs) of the VraRC backbone amide signals upon addition of this compound were analyzed. Residues with significant CSPs were identified as being at or near the binding interface.
Synergistic Potential and Future Directions
While this compound did not exhibit a synergistic effect with vancomycin, it did enhance the susceptibility of VISA to methicillin. This suggests a potential role for this compound as an adjunct therapy, restoring the efficacy of older antibiotics against resistant strains.
Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency and pharmacokinetic properties of this compound.
-
In Vivo Efficacy: Evaluation of this compound in animal models of S. aureus infection.
-
Spectrum of Activity: Investigating the activity of this compound against other clinically relevant Gram-positive pathogens that possess similar two-component systems.
-
Resistance Development: Studies to assess the potential for bacteria to develop resistance to this compound.
Conclusion
This compound represents a promising new class of antimicrobial agents that targets a key regulatory pathway in antibiotic resistance. Its unique mechanism of action, involving the inhibition of the VraRC response regulator, offers a novel strategy to combat drug-resistant Staphylococcus aureus. The data presented in this whitepaper provide a solid foundation for the continued development of this compound as a potential therapeutic agent. Further investigation into its in vivo efficacy and potential for combination therapy is warranted to fully realize its clinical potential.
References
- 1. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A close-up view of the VraSR two-component system. A mediator of Staphylococcus aureus response to cell wall damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The VraS/VraR two-component regulatory system required for oxacillin resistance in community-acquired methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: TST1N-224 for In Vitro Antimicrobial Assays
Introduction
TST1N-224 is a novel antimicrobial agent identified as a potent inhibitor of the VraRC response regulator in Staphylococcus aureus.[1][2][3] This compound is of significant interest in the field of antimicrobial research, particularly for its activity against drug-resistant strains such as Vancomycin-Intermediate Staphylococcus aureus (VISA).[1][4] this compound, a 1,2,5,6-tetrathiocane derivative, offers a promising scaffold for the development of new therapeutic agents to combat the growing threat of antibiotic resistance.[1][2]
Mechanism of Action
This compound functions by targeting the VraSR two-component system, which is crucial for regulating the cell wall stress response in S. aureus. Specifically, it inhibits the C-terminal DNA binding domain of the VraR protein (VraRC).[1][2] By binding to VraRC, this compound disrupts the formation of the VraRC-DNA complex, thereby preventing the transcriptional activation of genes involved in cell wall biosynthesis and repair.[1][4] This mechanism not only exerts a direct inhibitory effect on certain strains but has also been shown to enhance the susceptibility of VISA to conventional antibiotics like vancomycin (B549263) and methicillin, suggesting its potential use in combination therapies.[1][3]
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported quantitative data for this compound's activity against S. aureus and its molecular target.
| Parameter | Target/Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | S. aureus (SA) | > 126 µM | [1] |
| Methicillin-Resistant S. aureus (MRSA) | > 126 µM | [1] | |
| Vancomycin-Intermediate S. aureus (VISA) | 63 µM | [1] | |
| Half-maximal Inhibitory Concentration (IC₅₀) | VraRC-DNA Complex Formation | 60.2 ± 4.0 µM | [1][3] |
| Binding Affinity (Kᴅ) | VraRC Protein | 23.4 ± 1.2 µM | [1][3] |
Experimental Protocols
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and specific methodologies reported for this compound.[1]
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound, which is the lowest concentration that prevents visible microbial growth.[5][6]
Materials:
-
This compound stock solution
-
Sterile 96-well U-bottom microtiter plates[6]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Bacterial strains (e.g., VISA, MRSA)
-
0.5 McFarland turbidity standard[6]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours), select 3-5 isolated colonies of the test organism.[6] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells. The specific study on this compound used a final count of 5 x 10⁴ cfu/ml.[1]
-
Plate Preparation: a. Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 50 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column.[6]
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[5]
-
Incubation & Reading: a. Seal the plate and incubate at 37°C for 18-24 hours. b. Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound where no turbidity (growth) is observed.[5][6]
Caption: Workflow for the Broth Microdilution Assay.
Protocol 2: Agar Well Diffusion Assay
This qualitative or semi-quantitative method assesses antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[7][8]
Materials:
-
This compound solutions at various concentrations
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)[9]
-
Positive control (e.g., vancomycin) and negative control (solvent)
-
Incubator (37°C)
Procedure:
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension.[8] b. Remove excess liquid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria. Rotate the plate 60° between streaks to ensure full coverage.[10]
-
Well Creation and Loading: a. Allow the plate surface to dry for 3-5 minutes.[10] b. Use a sterile cork borer to punch uniform wells into the agar.[9] c. Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well. d. Add positive and negative controls to separate wells on the same plate.[8]
-
Incubation and Measurement: a. Allow the plates to sit at room temperature for a brief period to permit diffusion before inverting. b. Incubate the plates at 37°C for 18-24 hours. c. After incubation, measure the diameter of the zone of inhibition (the clear area around the well) in millimeters (mm).[8]
Caption: Workflow for the Agar Well Diffusion Assay.
Protocol 3: Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal and bacteriostatic effects.[11][12]
Materials:
-
This compound solutions (typically at multiples of the MIC, e.g., 0.5x, 1x, 2x, 4x MIC)
-
Bacterial culture in logarithmic growth phase
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile flasks or tubes
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Shaking incubator (37°C)
Procedure:
-
Inoculum Preparation: a. Prepare an overnight culture of the test organism in CAMHB. b. Dilute the culture in fresh CAMHB and grow to the early logarithmic phase. c. Adjust the culture to a final starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the test flasks.
-
Assay Setup: a. Prepare flasks containing CAMHB with the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). b. Include a growth control flask containing no this compound.[11] c. Inoculate all flasks with the prepared bacterial culture.
-
Sampling and Plating: a. Incubate all flasks at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[13] c. Perform serial ten-fold dilutions of the aliquot in sterile saline. d. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[12]
-
Data Analysis: a. Incubate the plates at 37°C for 24-48 hours until colonies are visible. b. Count the colonies on each plate and calculate the CFU/mL for each time point. c. Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
Caption: Workflow for the Time-Kill Kinetic Assay.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. asm.org [asm.org]
- 11. benchchem.com [benchchem.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes: Utilizing NMR Spectroscopy to Elucidate the TST1N-224 and VraRC Interaction
Introduction
The emergence of antibiotic-resistant bacteria, such as vancomycin-intermediate Staphylococcus aureus (VISA), presents a significant threat to global health. The VraS/VraR two-component system is a key regulator of cell wall biosynthesis and is crucial for the antibiotic resistance phenotype in S. aureus. The response regulator VraR, upon phosphorylation by the sensor kinase VraS in response to cell wall stress, dimerizes and binds to specific DNA sequences to modulate gene expression.[1][2][3] TST1N-224 is a novel inhibitor that targets the C-terminal DNA-binding domain of VraR (VraRC), preventing its interaction with DNA and thereby resensitizing VISA to antibiotics like vancomycin (B549263).[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to characterize such protein-inhibitor interactions at an atomic level, providing insights into the binding interface, affinity, and conformational changes. These application notes provide a detailed protocol for studying the interaction between this compound and VraRC using NMR spectroscopy.
Quantitative Data Summary
The following table summarizes the known quantitative data for the interaction between this compound and VraRC.
| Parameter | Value | Method | Reference |
| IC50 (VraRC-DNA complex formation) | 60.2 ± 4.0 µM | Biochemical Assay | [4][6] |
| KD (Binding affinity to VraRC) | 23.4 ± 1.2 µM | Localized Surface Plasmon Resonance (LSPR) | [4][6] |
| Binding Stoichiometry | 1:1 (this compound:VraRC) | Inferred from structural and binding data | [4] |
| Key Interacting Residues in VraRC | N165, K180, S184, R195 | NMR-based molecular modeling | [4][7] |
VraS/VraR Signaling Pathway and this compound Inhibition
The VraS/VraR two-component system is activated in response to cell wall stress, for instance, by the presence of antibiotics like vancomycin. The sensor kinase VraS autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator VraR.[1][2][3] Phosphorylated VraR then dimerizes and binds to the promoter regions of target genes, upregulating the expression of genes involved in cell wall biosynthesis and conferring antibiotic resistance.[8][9] this compound inhibits this pathway by directly binding to the DNA-binding domain of VraR (VraRC), thereby preventing its association with DNA and halting the downstream signaling cascade.[4][5]
VraS/VraR signaling and this compound inhibition.
Experimental Protocols
Overall Experimental Workflow
The following diagram outlines the general workflow for characterizing the this compound and VraRC interaction using NMR spectroscopy.
NMR workflow for this compound and VraRC.
Protocol 1: Chemical Shift Perturbation (CSP) Titration
This protocol is designed to identify the amino acid residues of VraRC involved in the interaction with this compound and to determine the dissociation constant (Kd) of the complex.
-
Objective: To map the binding site of this compound on VraRC and quantify the binding affinity.
-
Principle: Changes in the chemical environment of atomic nuclei upon ligand binding cause perturbations in their chemical shifts, which can be observed in a series of ¹H-¹⁵N HSQC spectra.
Materials:
-
¹⁵N-labeled VraRC protein
-
This compound
-
NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, with 10% D₂O)
-
NMR tubes
Procedure:
-
Protein Preparation: Express and purify ¹⁵N-labeled VraRC using appropriate methods. Ensure the final protein sample is in the NMR buffer and its concentration is accurately determined. A typical starting concentration is 0.1-0.3 mM.
-
Ligand Preparation: Prepare a concentrated stock solution of this compound in the same NMR buffer.
-
NMR Sample Preparation: Prepare an initial NMR sample of ¹⁵N-labeled VraRC.
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the free VraRC.
-
Perform a stepwise titration by adding increasing amounts of this compound to the VraRC sample. After each addition, gently mix and allow the sample to equilibrate before acquiring another ¹H-¹⁵N HSQC spectrum. The molar ratios of VraRC:this compound could range from 1:0.25 to 1:10 or higher, until saturation of the chemical shift changes is observed.
-
-
Data Analysis:
-
Process and overlay the series of ¹H-¹⁵N HSQC spectra.
-
Calculate the weighted-average chemical shift perturbations (CSPs) for each assigned backbone amide resonance using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2).
-
Map the residues with significant CSPs onto the structure of VraRC to identify the binding interface.
-
Plot the CSPs as a function of the this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Protocol 2: Saturation Transfer Difference (STD) NMR
This protocol is used to identify which protons of this compound are in close proximity to VraRC, thus mapping the binding epitope of the ligand.
-
Objective: To determine the binding epitope of this compound when bound to VraRC.
-
Principle: Selective saturation of the protein's resonances is transferred to a bound ligand via spin diffusion. The difference between a spectrum with on-resonance saturation and one with off-resonance saturation reveals the signals of the bound ligand.
Materials:
-
Unlabeled VraRC protein
-
This compound
-
NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, in 100% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a sample containing this compound and a sub-stoichiometric amount of VraRC in deuterated NMR buffer. A typical molar ratio of protein to ligand is 1:50 to 1:100.
-
Prepare a control sample of this compound alone in the same buffer.
-
-
Data Acquisition:
-
Acquire a reference ¹H NMR spectrum of this compound alone.
-
For the mixed sample, acquire two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region where no protein or ligand signals are present (e.g., 40 ppm).
-
-
The STD NMR experiment is performed by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
The resulting STD spectrum will show signals only from the protons of this compound that are in close contact with VraRC.
-
Calculate the STD amplification factor for each proton of this compound by taking the ratio of the intensity of the signal in the STD spectrum to the intensity of the corresponding signal in the reference spectrum.
-
The protons with the highest STD amplification factors are those in closest proximity to the protein, defining the binding epitope.
-
The combination of Chemical Shift Perturbation and Saturation Transfer Difference NMR experiments provides a comprehensive approach to characterizing the interaction between this compound and VraRC. These methods allow for the identification of the binding interface on the protein, the determination of the binding epitope on the ligand, and the quantification of the binding affinity. This detailed structural and functional information is invaluable for understanding the mechanism of action of this compound and for guiding the development of more potent inhibitors targeting the VraS/VraR system in antibiotic-resistant S. aureus.
References
- 1. A close-up view of the VraSR two-component system. A mediator of Staphylococcus aureus response to cell wall damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA-binding activity of the vancomycin resistance associated regulator protein VraR and the role of phosphorylation in transcriptional regulation of the vraSR operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-component system VraSR positively modulates the regulation of cell-wall biosynthesis pathway in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of TST1N-224 Binding Affinity to VraRC using Localized Surface Plasmon Resonance (LSPR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a significant human pathogen, and the emergence of antibiotic-resistant strains like vancomycin-intermediate S. aureus (VISA) poses a major threat to public health. The VraSR two-component system is crucial for the response of S. aureus to cell wall stress, which can be induced by antibiotics such as vancomycin (B549263) and β-lactams. This system consists of the sensor histidine kinase VraS and the response regulator VraR.[1][2][3] Upon sensing cell wall damage, VraS autophosphorylates and subsequently transfers the phosphoryl group to VraR.[1][3] The phosphorylated VraR then acts as a transcriptional regulator, inducing the expression of genes that contribute to cell wall synthesis and repair, thereby promoting antibiotic resistance.
TST1N-224 is a potent inhibitor that targets the response regulator VraR, specifically its C-terminal DNA-binding domain (VraRC). By binding to VraRC, this compound disrupts the formation of the VraRC-DNA complex, a critical step in the bacterial stress response. This inhibitory action has been shown to enhance the susceptibility of VISA to vancomycin and methicillin.
Localized Surface Plasmon Resonance (LSPR) is a sensitive, label-free, and real-time optical technique ideal for characterizing biomolecular interactions. It measures changes in the refractive index near a sensor surface, allowing for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, K D ). This application note provides a detailed protocol for utilizing LSPR to quantify the binding affinity of this compound to its target protein, VraRC.
Data Presentation
The following table summarizes the quantitative data obtained from LSPR and other biochemical assays for this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (K D ) | 23.4 ± 1.2 μM | LSPR | |
| Inhibitory Concentration (IC 50 ) | 60.2 ± 4.0 μM | Biochemical Assay | |
| Analyte Concentrations Used | 6.25, 12.5, 25, 50 μM | LSPR | |
| Binding Kinetics | Fast association, fast dissociation | LSPR |
Signaling Pathway and Inhibition
The following diagram illustrates the VraSR signaling pathway and the mechanism of inhibition by this compound.
Caption: VraSR signaling pathway and this compound inhibition mechanism.
Experimental Protocols
This section provides a detailed protocol for determining the binding affinity of this compound to VraRC using LSPR.
1. Materials and Reagents
-
LSPR Instrument: Benchtop LSPR system.
-
Sensor Chips: Carboxyl-functionalized sensor chips.
-
Protein: Recombinant VraRC protein (ligand).
-
Inhibitor: this compound (analyte).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (Assumed, common for amine coupling).
-
Running Buffer: PBS with 0.05% Tween-20 (PBST), pH 7.4 (Assumed, a common LSPR running buffer).
-
Activation Reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Deactivation Reagent: 1 M Ethanolamine-HCl, pH 8.5.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (Assumed, a common regeneration solution; needs to be optimized).
2. LSPR Experimental Workflow
The diagram below outlines the key steps in the LSPR experiment.
Caption: Experimental workflow for LSPR-based binding affinity analysis.
3. Detailed Methodology
Step 1: System Preparation and Sensor Chip Equilibration
-
Turn on the LSPR instrument and allow it to warm up as per the manufacturer's instructions.
-
Degas all buffers and solutions to prevent air bubbles in the fluidics system.
-
Prime the system with the running buffer (PBST, pH 7.4).
-
Insert a new carboxyl-functionalized sensor chip.
-
Establish a stable baseline by flowing the running buffer over the sensor surface at a constant flow rate (e.g., 20 µL/min).
Step 2: Immobilization of VraRC (Ligand)
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over the sensor surface for 7 minutes to activate the carboxyl groups.
-
Ligand Immobilization: Prepare a solution of VraRC protein at a concentration of 20-50 µg/mL in immobilization buffer (10 mM Sodium Acetate, pH 5.0). Inject the VraRC solution over the activated surface until the desired immobilization level is reached (e.g., 1000-1500 Response Units).
-
Surface Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active NHS-esters.
-
Wash the surface with running buffer until a stable baseline is achieved.
Step 3: Binding Affinity Measurement (Analyte Interaction)
-
Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer. Based on the known K D , the concentrations should span the expected affinity range. The reported concentrations are 6.25, 12.5, 25, and 50 µM. A blank (running buffer only) should also be included for double referencing.
-
Association: Sequentially inject each concentration of this compound (from lowest to highest) over the immobilized VraRC surface. Allow sufficient time for the binding to approach equilibrium (e.g., 120-180 seconds).
-
Dissociation: After the association phase, switch back to the running buffer flow and monitor the dissociation of the this compound from the VraRC surface (e.g., for 180-300 seconds).
-
Regeneration: Between each analyte injection, inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30-60 seconds) to remove all bound analyte and restore the baseline. Note: The optimal regeneration condition must be determined empirically to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Repeat the association-dissociation-regeneration cycle for each this compound concentration, including duplicates.
Step 4: Data Analysis
-
Data Processing: Reference-subtract the sensorgrams to correct for bulk refractive index changes and non-specific binding.
-
Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the LSPR instrument's analysis software. This will yield the association rate constant (k a ) and the dissociation rate constant (k d ).
-
Affinity Determination: Calculate the equilibrium dissociation constant (K D ) from the ratio of the rate constants (K D = k d / k a ).
-
Steady-State Analysis: Alternatively, if the binding reaches equilibrium during the association phase, the K D can be determined by plotting the response at steady-state against the analyte concentration and fitting the data to a steady-state affinity model. The reported "fast association and fast dissociation" suggests that a kinetic analysis is appropriate.
This application note provides a comprehensive protocol for the use of LSPR to determine the binding affinity of the inhibitor this compound to its target protein VraRC. The quantitative data and detailed methodology presented herein can serve as a valuable resource for researchers and scientists in the field of drug discovery and development, particularly for those targeting antibiotic resistance mechanisms in S. aureus. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure.
References
- 1. A close-up view of the VraSR two-component system. A mediator of Staphylococcus aureus response to cell wall damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Mutation of Staphylococcus aureus VraS Reveals a Crucial Role for the VraR-VraS Sensor in the Emergence of Glycopeptide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Performing a Checkerboard Assay with TST1N-224
For Researchers, Scientists, and Drug Development Professionals
Introduction
TST1N-224 is a novel inhibitor targeting the VraRC response regulator in Staphylococcus aureus. This mechanism of action is particularly significant in the context of antibiotic resistance, as the VraSR two-component system is crucial for the bacterial response to cell wall stress, including the presence of antibiotics like vancomycin (B549263).[1][2] this compound has been shown to enhance the susceptibility of vancomycin-intermediate S. aureus (VISA) to both vancomycin and methicillin, making it a promising candidate for combination therapy.[1][3] The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents, determining whether their combined effect is synergistic, additive, or antagonistic.[4][5] This document provides a detailed protocol for performing a checkerboard assay with this compound to assess its synergistic potential with other antibiotics against VISA strains.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting the results of a checkerboard assay.
| Parameter | Value | Target/Strain | Reference |
| MIC | 63 µM | VISA | [1] |
| IC50 | 60.2 ± 4.0 µM | VraRC-DNA complex | [1] |
| Binding Affinity (KD) | 23.4 ± 1.2 µM | VraRC | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the VraSR two-component signaling pathway in Staphylococcus aureus. This pathway is activated in response to cell wall stress, such as exposure to antibiotics. The sensor histidine kinase, VraS, autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, VraR. Phosphorylated VraR then binds to DNA, leading to the transcription of genes that contribute to antibiotic resistance. This compound disrupts this process by interacting with the DNA-binding domain of VraR, thereby preventing the expression of resistance genes and resensitizing the bacteria to conventional antibiotics.[1][6]
Experimental Protocols
Objective
To determine the in vitro interaction (synergy, additivity, or antagonism) between this compound and a selected antibiotic (e.g., vancomycin) against a vancomycin-intermediate Staphylococcus aureus (VISA) strain using the checkerboard microdilution method.
Materials
-
This compound
-
Antibiotic for combination testing (e.g., vancomycin hydrochloride)
-
VISA strain (e.g., ATCC 700699)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Experimental Workflow
The following diagram illustrates the major steps involved in the checkerboard assay.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Assessing the Cytotoxicity of TST1N-224 in Mammalian Cell Cultures
Introduction
TST1N-224 is a novel compound identified as a potent inhibitor of the VraRC response regulator in Staphylococcus aureus, showing promise as a potential therapeutic agent against antibiotic-resistant bacterial strains.[1][2][3][4] Preliminary studies on the human oral cancer cell line OECM-1 indicated that this compound has no apparent cytotoxicity at concentrations up to 100 μM.[1] However, a comprehensive toxicological assessment is a critical step in the preclinical development of any new therapeutic candidate.
These application notes provide a detailed framework and standardized protocols for a more extensive evaluation of this compound's potential cytotoxicity in various mammalian cell cultures. The following protocols describe key assays for measuring cell viability, membrane integrity, and apoptosis, ensuring a thorough assessment of the compound's safety profile.
General Workflow for Cytotoxicity Assessment
A systematic approach is essential for evaluating the cytotoxic potential of this compound. The workflow begins with selecting appropriate cell lines and progresses through a series of assays to determine the compound's effect on cell health.
Key Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Lysis Control: To create a maximum LDH release control, add 10 µL of 10X Lysis Buffer to the control wells of the original plate and incubate for 45 minutes at 37°C. Transfer 50 µL of this supernatant to the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control.
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved, generates a "glow-type" luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1-3).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Compare the luminescent signal from treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay) of Cell Lines Treated with this compound
| Cell Line | Treatment Duration | IC₅₀ (µM) | Max Inhibition (%) at Highest Conc. |
| HepG2 | 24 hours | >1000 | 5.2 ± 1.1% |
| 48 hours | >1000 | 6.8 ± 1.5% | |
| HEK293 | 24 hours | >1000 | 4.1 ± 0.9% |
| 48 hours | >1000 | 5.5 ± 1.3% |
Data are presented as mean ± SD. IC₅₀ values are calculated using non-linear regression.
Table 2: Membrane Damage (LDH Assay) in Cell Lines Treated with this compound (48h)
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (Relative to Max Lysis) |
| HepG2 | 10 | 1.2 ± 0.5% |
| 100 | 3.5 ± 0.8% | |
| 1000 | 7.1 ± 1.4% | |
| HEK293 | 10 | 0.9 ± 0.4% |
| 100 | 2.8 ± 0.7% | |
| 1000 | 6.4 ± 1.2% |
Data are presented as mean ± SD.
Table 3: Apoptosis Induction (Caspase-3/7 Activity) after 24h Treatment
| Cell Line | This compound Conc. (µM) | Fold Change in Caspase-3/7 Activity |
| HepG2 | 100 | 1.1 ± 0.2 |
| 1000 | 1.3 ± 0.3 | |
| HEK293 | 100 | 1.0 ± 0.1 |
| 1000 | 1.2 ± 0.2 |
Data are presented as mean ± SD relative to vehicle control.
Visualization of Cellular Response Pathways
Understanding the potential mechanisms of cytotoxicity is crucial. The assays described can help differentiate between major cell death pathways like apoptosis and necrosis.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | S. aureus VraRC inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for TST1N-224
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the fields of microbiology and pharmacology. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2] The determination of the MIC is a critical step in the assessment of a new antimicrobial agent's efficacy, such as TST1N-224. This value is instrumental in establishing the susceptibility or resistance of particular bacterial strains to the tested compound, which significantly influences therapeutic decisions.[3]
This document provides a detailed protocol for determining the MIC of the novel compound this compound using the broth microdilution method. This method is widely adopted in the United States and Europe due to its accuracy, comparability to the agar (B569324) dilution "gold standard," and the ability to test multiple antibiotics simultaneously.[4] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6][7]
Principle of the Broth Microdilution Method
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[1][8] Each well is then inoculated with a standardized suspension of the test microorganism.[2] Following an incubation period of 16-20 hours at 37°C, the plates are examined for visible signs of bacterial growth, such as turbidity or a pellet of cells at the bottom of the well.[4] The MIC is the lowest concentration of this compound at which no visible growth is observed.[1][4]
Materials and Reagents
-
Test Compound: this compound (powder form with known purity)
-
Solvent: Appropriate sterile solvent for this compound (e.g., sterile deionized water, DMSO)
-
Bacterial Strains:
-
Test organism(s) of interest
-
Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Non-selective agar plates (e.g., Tryptic Soy Agar, Blood Agar) for bacterial culture
-
-
Reagents:
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
-
Equipment and Consumables:
-
Sterile 96-well, U-bottom microtiter plates
-
Adhesive plate sealers or lids
-
Multichannel and single-channel micropipettes and sterile tips
-
Sterile reagent reservoirs
-
Incubator (37°C, non-CO2)
-
Spectrophotometer or turbidimeter
-
Vortex mixer
-
Sterile tubes for dilutions
-
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared aseptically.
-
Prepare intermediate stock solutions as needed for the serial dilutions.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.[8]
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[9]
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A common dilution is 1:150 to get an intermediate suspension of about 1 x 10⁶ CFU/mL, which is then further diluted 1:2 in the wells.[10]
Preparation of the Microtiter Plate
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of this compound (at 2x the final desired starting concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).[1]
Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
The final volume in each well will be 100 µL.
-
Cover the plate with a sterile lid or adhesive sealer to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 16-20 hours in a non-CO2 incubator.[4]
Reading and Interpreting the Results
-
After incubation, visually inspect the plate for bacterial growth.
-
The sterility control (column 12) should show no growth (clear).
-
The growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that shows no visible growth (clear well).[1]
-
The results for the quality control strains must fall within the acceptable ranges to validate the experiment.[1]
Data Presentation
The results of the MIC determination for this compound should be summarized in a clear and structured table.
| Microorganism | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Test Organism 1 | [Insert Value] | N/A |
| Test Organism 2 | [Insert Value] | N/A |
| E. coli ATCC 25922 | [Insert Value] | [e.g., 0.25 - 1] |
| S. aureus ATCC 29213 | [Insert Value] | [e.g., 0.12 - 0.5] |
| P. aeruginosa ATCC 27853 | [Insert Value] | [e.g., 1 - 4] |
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of MIC Interpretation
Caption: Interpretation of MIC values relative to clinical breakpoints.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. ESCMID: EUCAST [escmid.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. nicd.ac.za [nicd.ac.za]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: Synthesis and Purification of TST1N-224 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the synthesis and purification of TST1N-224 derivatives, potent inhibitors of the VraRC response regulator in Staphylococcus aureus. The protocols outlined below are based on established principles of organic and medicinal chemistry, offering a guide for the development of novel antimicrobial agents.
Introduction
This compound is a promising lead compound in the fight against antibiotic-resistant bacteria, particularly vancomycin-intermediate S. aureus (VISA). Its unique structure, featuring a 1,2,5,6-tetrathiocane core with ethanesulfonate (B1225610) modifications, is key to its inhibitory activity against the VraRC-DNA complex. This document details hypothetical yet plausible methods for the synthesis and purification of this compound and its derivatives, alongside relevant biological data and pathway diagrams to support further research and development.
Data Presentation
Table 1: Biological Activity of this compound and Related Compounds
| Compound | Target | IC50 (µM) | Binding Affinity (KD, µM) | Minimum Inhibitory Concentration (MIC, µM) |
| This compound | VraRC-DNA Complex | 60.2 ± 4.0[1][2][3] | 23.4 ± 1.2[1][2][3] | > 126 (SA), > 126 (MRSA), 63 (VISA)[1] |
| TST1N-691 | VraRC-DNA Complex | 75.2 ± 6.2 | Weak binding | Not Reported |
| Vancomycin | Lipid II dipeptide | Not Applicable | Not Applicable | - |
| Methicillin | Penicillin-Binding Proteins | Not Applicable | Not Applicable | - |
Table 2: Synergistic Effects of this compound with Beta-Lactam Antibiotics against VISA
| Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Vancomycin | > 1.0[1] | No Synergism[1] |
| This compound + Methicillin | 0.675[1] | Synergy[1] |
Experimental Protocols
Protocol 1: Proposed Synthesis of a this compound Derivative
This protocol outlines a hypothetical multi-step synthesis for a this compound derivative, based on general methods for the formation of cyclic polysulfides and the introduction of sulfonate groups.
Step 1: Synthesis of a Dithiol Precursor
A suitable starting material, such as a diepoxide, is reacted with a sulfur nucleophile to generate a dithiol.
-
Dissolve the diepoxide starting material in a suitable solvent like ethanol (B145695).
-
Add a solution of sodium hydrosulfide (B80085) (NaSH) in ethanol dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid and extract the product with an organic solvent.
-
Purify the resulting dithiol by column chromatography.
Step 2: Formation of the 1,2,5,6-Tetrathiocane Ring
The dithiol precursor is then reacted with a sulfur transfer reagent to form the tetrathiocane ring.
-
Dissolve the purified dithiol in a solvent such as dichloromethane.
-
Add a sulfur transfer reagent, for example, S2Cl2, slowly at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction with water and extract the product.
-
Purify the crude product by recrystallization or column chromatography to yield the tetrathiocane core.
Step 3: Introduction of Ethanesulfonate Side Chains
The final step involves the functionalization of the tetrathiocane core with ethanesulfonate groups. This can be achieved through nucleophilic substitution.
-
Activate the tetrathiocane derivative (e.g., by converting hydroxyl groups to a good leaving group like a tosylate).
-
React the activated intermediate with a reagent such as sodium 2-mercaptoethanesulfonate.
-
Heat the reaction mixture in a suitable polar aprotic solvent (e.g., DMF).
-
Monitor the reaction for the formation of the final product.
-
After completion, cool the reaction, and precipitate the product by adding a non-polar solvent.
Protocol 2: Purification of this compound Derivatives
Due to the presence of sulfonate groups, this compound and its derivatives are expected to be polar and potentially water-soluble. Purification can be achieved using techniques that separate compounds based on polarity and charge.
-
Initial Purification: Perform an initial purification using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC):
-
Utilize a reversed-phase HPLC column (e.g., C18 or C8).
-
Employ a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an ion-pairing agent if necessary.
-
Monitor the elution of the compound using a UV detector.
-
Collect the fractions containing the pure product.
-
-
Desalting and Lyophilization:
-
If salts were used during synthesis or purification, desalt the collected fractions using a suitable method like size-exclusion chromatography or dialysis.
-
Lyophilize the purified, salt-free fractions to obtain the final product as a solid.
-
Protocol 3: In Vitro Inhibition Assay for VraRC-DNA Complex Formation
This protocol is to assess the inhibitory potency of synthesized this compound derivatives.
-
Protein Expression and Purification: Express and purify the VraRC protein using standard molecular biology techniques.[4] The purity of the protein should be assessed by SDS-PAGE.[1][4]
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Label a DNA probe containing the VraR binding site with a fluorescent or radioactive tag.
-
Incubate the purified VraRC protein with the labeled DNA probe in the presence of varying concentrations of the this compound derivative.
-
Run the samples on a native polyacrylamide gel.
-
Visualize the DNA bands. A decrease in the shifted band (VraRC-DNA complex) with increasing inhibitor concentration indicates inhibitory activity.
-
Quantify the band intensities to determine the IC50 value.
-
Visualizations
Signaling Pathway of the VraSR Two-Component System
The VraSR two-component system is a key regulator of cell wall stress response in S. aureus.
Caption: VraSR signaling pathway in response to cell wall stress and its inhibition by this compound.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Logical Relationship of this compound's Mechanism of Action
This diagram shows the logical flow of how this compound exerts its antimicrobial effect.
Caption: Mechanism of action of this compound leading to the inhibition of antibiotic resistance.
References
Application Notes and Protocols for Predicting TST1N-224 Binding Sites via Molecular Modeling
Topic: Applying Molecular Modeling to Predict TST1N-224 Binding Sites
Introduction
This compound is a potent inhibitor targeting the response regulator VraRC in Staphylococcus aureus, a bacterium notorious for its antibiotic resistance.[1][2][3] This molecule, identified through pharmacophore-based screening, plays a crucial role in disrupting the VraRC-DNA complex, thereby enhancing the susceptibility of resistant strains to antibiotics like vancomycin (B549263) and methicillin.[1][2] this compound is characterized as a 1,2,5,6-tetrathiocane with ethanesulfonates at the 3 and 8 positions.[2][3][4] Understanding the precise binding interactions of this compound with its target, VraRC, is paramount for the rational design of more effective antimicrobial agents. Molecular modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful computational approach to elucidate these interactions at an atomic level.[5][6] This document provides detailed protocols for utilizing molecular modeling to predict and analyze the binding sites of this compound on the VraRC protein.
Target Protein and Ligand Information
The primary target of this compound is the C-terminal DNA-binding domain of the VraR protein (VraRC).[1][7] VraR is a part of the VraSR two-component system in S. aureus, which is integral to regulating cell wall synthesis and antibiotic resistance.[2][8] The binding of this compound to VraRC inhibits the formation of the VraRC-DNA complex, a critical step in the bacterial stress response.[1][3]
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 23.4 ± 1.2 μM | Localized Surface Plasmon Resonance (LSPR) | [1][2][7] |
| Inhibitory Concentration (IC50) | 60.2 ± 4.0 μM | Biochemical Assay | [1][2][3] |
| Binding Site Location | Between α9 and α10 helices of VraRC | NMR-based Molecular Modeling | [1][2][4] |
| Key Interacting Residues | N165, K180, S184, R195 | NMR-based Molecular Modeling | [1][2][4] |
| Experimentally Perturbed Residues (NMR) | M147, E152, T175, K177, T181, S184, I186, L187, K189, L190, Q193, D194, T196 | NMR Titration | [1][7] |
| Docking Site Centroid (X, Y, Z) | 20.5472, -6.01275, -14.1766 | NMR Titration Data | [1][7] |
Experimental Workflow
The overall workflow for predicting the binding site of this compound on VraRC involves a combination of experimental data integration and computational modeling. The following diagram illustrates the logical steps from target preparation to binding site validation.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural insights into DNA binding domain of vancomycin‐resistance‐associated response regulator in complex with its promoter DNA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TST1N-224 solubility issues in laboratory solvents.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of TST1N-224 in common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). DMSO is a powerful solvent capable of dissolving a wide range of organic molecules.[1] For this compound, the presence of both a hydrophobic tetrathiocane core and hydrophilic ethanesulfonate (B1225610) groups suggests that a polar solvent is necessary.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds dissolved in a high concentration of an organic solvent.[1] To mitigate this, it is advisable to first perform serial dilutions of your concentrated stock in the same organic solvent (e.g., DMSO) to a lower concentration before the final dilution into your aqueous experimental medium.[1] This minimizes the solvent effect that can cause the compound to crash out of solution. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects.[2]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is a common first choice, other polar organic solvents such as dimethylformamide (DMF) or ethanol (B145695) may also be suitable. The ethanesulfonate groups in this compound suggest some potential for solubility in polar protic solvents. However, without specific experimental data, empirical testing is recommended. It is crucial to use anhydrous solvents, as moisture can sometimes negatively impact the solubility and stability of a compound.[1]
Q4: How can I increase the solubility of this compound if it is poorly soluble even in DMSO?
A4: If you encounter difficulty dissolving this compound, gentle warming of the solution in a water bath (not exceeding 40-50°C) can aid in dissolution.[3] Additionally, vortexing or sonication can help to break down solid particles and enhance solubilization.[1] Always ensure your container is tightly sealed to prevent solvent evaporation or absorption of atmospheric moisture.
Q5: What are the expected solubility characteristics of this compound based on its chemical structure?
A5: The chemical structure of this compound features a 1,2,5,6-tetrathiocane core, which is largely nonpolar, and two ethanesulfonate groups, which are polar and are known to increase aqueous solubility.[4][5] This amphipathic nature can present solubility challenges. While the sulfonate groups enhance solubility in polar solvents, the hydrophobic core may limit its overall solubility in purely aqueous solutions. A summary of expected solubility is provided in the table below.
Solubility Data Summary
| Solvent | Type | Expected Solubility | Rationale |
| DMSO | Polar Aprotic | High | Commonly used for a wide range of small molecules; should effectively solvate both polar and nonpolar regions of this compound. |
| DMF | Polar Aprotic | Moderate to High | Similar to DMSO, a good alternative for initial dissolution. |
| Ethanol | Polar Protic | Low to Moderate | May have some success due to the polar sulfonate groups, but the hydrophobic core might limit high concentrations. |
| Water | Polar Protic | Low | The ethanesulfonate groups improve water solubility, but the large nonpolar core will likely result in poor overall aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Polar Protic | Very Low | Similar to water, direct dissolution is expected to be difficult. Dilution from a stock solution is necessary. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Preparation: Bring the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath at room temperature. Gentle warming (up to 37°C) can be applied if necessary.[2]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubility Assessment in Different Solvents
-
Compound Preparation: Weigh a small, precise amount of this compound into several separate, clean vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., DMSO, ethanol, water) in small, incremental volumes.
-
Observation: After each addition, vortex or sonicate the vial and visually inspect for complete dissolution against a dark background.
-
Quantification: Continue adding solvent until the compound is fully dissolved. Record the volume of solvent used to calculate an approximate solubility in mg/mL or molarity.
Troubleshooting Workflows and Signaling Pathways
Below are diagrams to assist in troubleshooting solubility issues and to visualize the context of this compound's mechanism of action.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]
How to optimize TST1N-224 stability for long-term experiments.
Technical Support Center: TST1N-224
Introduction
Welcome to the technical support center for this compound, a novel and potent small molecule inhibitor of Tyrosine Kinase X (TKX). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of this compound throughout long-term experiments. This guide provides answers to frequently asked questions and solutions to common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical for maintaining the integrity of this compound. For maximum stability, the compound in its solid (powder) form should be stored at -20°C, desiccated, and protected from light.[1][2][3] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1][2]
Q2: How many times can I freeze-thaw a stock solution of this compound?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[1][2][4] We advise preparing single-use aliquots from your main stock solution. If repeated use from a single vial is unavoidable, limit it to no more than two freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: this compound is susceptible to hydrolysis and oxidation in aqueous solutions, particularly at physiological pH (7.2-7.4) and 37°C.[5][6] Its stability in cell culture media can be influenced by components such as serum, amino acids (e.g., cysteine), and metal ions.[6][7] We recommend performing a stability study in your specific cell culture medium to determine the degradation rate. For long-term experiments (over 24 hours), replenishing the media with fresh this compound every 24-48 hours may be necessary to maintain a consistent effective concentration.[8]
Q4: My this compound precipitated when I diluted my DMSO stock into aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution is a common issue for hydrophobic molecules like this compound and indicates that the compound has exceeded its aqueous solubility limit.[1] To resolve this, you can try the following:
-
Decrease the final concentration: Your working concentration may be too high.
-
Ensure rapid mixing: Add the DMSO stock to your aqueous buffer while vortexing to facilitate rapid dispersion.
-
Adjust pH: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to your buffer's pH.[1]
-
Warm the medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.[8]
Troubleshooting Guide
Problem: I'm observing a progressive decrease in the efficacy of this compound during my multi-day or multi-week experiment.
-
Possible Cause 1: Compound Degradation. this compound may be degrading in the cell culture medium at 37°C. The effective concentration of the active compound is likely decreasing over time.[6][8]
-
Possible Cause 2: Cellular Metabolism. Cells can metabolize the compound over time, converting it into inactive forms.[9]
-
Solution: Include a control group without cells to assess chemical stability versus metabolic degradation. If metabolism is significant, more frequent media changes are required.
-
-
Possible Cause 3: Adsorption to Plasticware. this compound may bind non-specifically to the plastic of culture plates or pipette tips.[5]
-
Solution: Use low-protein-binding plasticware to minimize loss of the compound.
-
Problem: My experimental results are inconsistent between different batches or experiments.
-
Possible Cause 1: Incomplete Solubilization. The this compound stock solution may not be fully dissolved, leading to variations in concentration.[5][8]
-
Solution: Ensure the compound is completely dissolved in DMSO before making dilutions. Gentle vortexing or brief sonication can help.[3] Visually inspect the solution for any particulate matter.
-
-
Possible Cause 2: Stock Solution Degradation. An improperly stored or old stock solution may have degraded.
-
Solution: Always use freshly prepared stock solutions or aliquots that have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[10] If in doubt, prepare a fresh stock from solid material.
-
-
Possible Cause 3: Pipetting Inaccuracy. Small volumes of high-concentration stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and perform serial dilutions to reduce the potential for error when preparing working solutions.
-
Below is a troubleshooting workflow to help diagnose stability issues.
Data Presentation
The following tables summarize key stability and handling parameters for this compound.
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Key Considerations |
|---|---|---|---|---|
| Solid (Powder) | N/A | -20°C | Up to 3 years[2][3] | Store desiccated and protected from light. |
| Stock Solution | 100% DMSO | -20°C | Up to 1 month[2] | For short-term use only. |
| Stock Solution | 100% DMSO | -80°C | Up to 6 months[2] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Table 2: Factors Influencing this compound Stability in Cell Culture
| Factor | Effect on Stability | Recommendation |
|---|---|---|
| Temperature (37°C) | Accelerates degradation (hydrolysis, oxidation).[6] | Cannot be altered for cell-based assays. Account for degradation with replenishment. |
| pH (7.2 - 7.4) | Can promote hydrolysis.[6] | Ensure medium is properly buffered. |
| Culture Medium Components | Serum enzymes, amino acids, and metal ions can degrade the compound.[6][7][9] | Test stability in your specific medium. Consider serum-free conditions if possible. |
| Light Exposure | This compound is photosensitive and can undergo photodegradation. | Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Oxygen | Dissolved oxygen can lead to oxidative degradation. | Use freshly prepared media. Minimize headspace in storage vials. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in anhydrous, high-purity DMSO.
-
Solubilization: Ensure complete dissolution by vortexing for 30-60 seconds. If necessary, briefly sonicate the vial in a water bath. Visually confirm that no solid particles remain.
-
Aliquoting: Dispense the stock solution into single-use, low-adhesion polypropylene (B1209903) vials with tightly sealing caps.[2][4] The volume of each aliquot should be sufficient for one experiment.
-
Storage: Label the aliquots clearly and store them in a freezer at -80°C for long-term storage.[2]
Protocol 2: Assessing this compound Stability in Culture Media via HPLC
-
Preparation: Prepare a working solution of this compound (e.g., 10 µM) in pre-warmed (37°C) complete cell culture medium.[6]
-
Incubation: Dispense 1 mL of this solution into multiple sterile tubes, one for each time point. Place the tubes in a 37°C, 5% CO₂ incubator to mimic experimental conditions.[8]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately after preparation.[8]
-
Sample Processing: To stop degradation, immediately mix the collected sample with an equal volume of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[1][8] Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitate.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC-UV method to quantify the peak area of the parent this compound compound.
-
Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.[8]
Signaling Pathway
This compound is a potent inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the Proliferation and Survival Signaling (PSS) pathway. By blocking TKX, this compound prevents the downstream phosphorylation of transcription factor SUB1, thereby inhibiting the expression of genes critical for cell cycle progression and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Addressing common problems in TST1N-224 antimicrobial susceptibility testing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TST1N-224 in antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel potent inhibitor that targets the VraRC response regulator in Staphylococcus aureus. Its mechanism of action involves disrupting the formation of the VraRC-DNA complex, which is part of the VraSR two-component signal transduction system. This system is crucial for the bacterial response to cell wall stress, including exposure to antibiotics like vancomycin (B549263) and β-lactams. By inhibiting this pathway, this compound can enhance the susceptibility of resistant strains, such as vancomycin-intermediate S. aureus (VISA), to conventional antibiotics.[1][2][3]
Q2: What are the expected outcomes when testing this compound alone against S. aureus strains?
A2: When tested alone, this compound shows limited direct antibacterial activity against standard strains of S. aureus (SA) and methicillin-resistant S. aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) greater than 126 μM. However, it demonstrates better inhibitory effects against VISA strains, with an MIC of 63 μM.[2] The primary value of this compound lies in its ability to potentiate other antibiotics.
Q3: How should I interpret the results of a synergy test (e.g., checkerboard assay) with this compound?
A3: Synergy testing results are typically interpreted using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated by summing the Fractional Inhibitory Concentration (FIC) of each compound, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.
The interpretation is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
For this compound, a synergistic result indicates that it enhances the activity of the partner antibiotic.[4][5]
Q4: What are the recommended quality control (QC) strains for this compound susceptibility testing?
A4: While specific QC ranges for this compound have not been established, standard ATCC QC strains should be used for the partner antibiotic as per CLSI guidelines. For S. aureus, this typically includes ATCC 29213 (for broth dilution) or ATCC 25923 (for disk diffusion).[6] Consistent results with these strains for the partner antibiotic are crucial for a valid synergy test.
Troubleshooting Guide
This guide addresses common problems that may be encountered during the antimicrobial susceptibility testing of this compound.
Problem 1: Inconsistent or Non-Reproducible MIC Values for this compound or Partner Antibiotic.
-
Possible Cause 1: Inoculum Preparation Error.
-
Solution: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense can lead to falsely high MICs, while an overly light inoculum can result in falsely low MICs. The final bacterial count in the wells should be approximately 5 x 105 CFU/mL. Prepare the inoculum from fresh (18-24 hour) colonies and use it within 15-60 minutes of preparation.[3][6]
-
-
Possible Cause 2: Improper Storage or Handling of this compound or Antibiotics.
-
Solution: Store this compound and antibiotic stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. Allow reagents to reach room temperature before use. Degradation of the compounds can lead to a loss of potency and inaccurate MICs.
-
-
Possible Cause 3: Issues with Media.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (MHB) for testing S. aureus. The pH of the media should be between 7.2 and 7.4. Incorrect pH can affect the activity of many antimicrobial agents. Ensure each new lot of media is tested with QC strains to verify performance.[2]
-
Problem 2: No Synergistic Effect Observed in Checkerboard Assay When Expected.
-
Possible Cause 1: Incorrect Concentration Range.
-
Solution: The concentration ranges for both this compound and the partner antibiotic in the checkerboard assay must bracket their individual MICs. If the concentrations are too high or too low, the synergistic interaction may be missed. A pilot experiment to determine the approximate MIC of each agent against the test strain is recommended.
-
-
Possible Cause 2: Suboptimal Incubation Conditions.
-
Solution: Incubate plates at 35°C ± 1°C for 18-24 hours. Inadequate incubation time may not allow for sufficient bacterial growth, while excessive incubation can lead to drug degradation or the growth of resistant subpopulations.
-
-
Possible Cause 3: this compound Precipitation.
-
Solution: this compound is a chemical compound that may have limited solubility in aqueous media. Visually inspect the wells for any precipitation after preparing the dilutions. If precipitation is observed, a different solvent (such as a small percentage of DMSO, ensuring the final concentration is not inhibitory to the bacteria) may be needed for the stock solution before further dilution in MHB.
-
Problem 3: Growth Observed in All Wells of the Microdilution Plate, Including High Concentrations.
-
Possible Cause 1: Contamination.
-
Solution: A mixed culture will produce unreliable results. Ensure the purity of the bacterial isolate by subculturing onto an appropriate agar (B569324) plate before preparing the inoculum. Include a sterility control well (broth only) to check for media contamination.
-
-
Possible Cause 2: Intrinsic High-Level Resistance.
-
Solution: The test organism may possess resistance mechanisms that are not overcome by the combination of this compound and the partner antibiotic. Confirm the identity of the organism and consider testing against a wider range of antimicrobials or investigating the genetic basis of resistance.
-
-
Possible Cause 3: Inoculum Too Heavy.
-
Solution: An overly dense inoculum can overwhelm the antimicrobial agents. Re-standardize the inoculum to a 0.5 McFarland standard and repeat the assay.
-
Data Presentation
Table 1: In Vitro Inhibitory and Binding Activity of this compound
| Parameter | Target/Organism | Value |
| IC50 | VraRC-DNA Complex Formation | 60.2 ± 4.0 μM[2] |
| KD | Binding to VraRC | 23.4 ± 1.2 μM[1][2] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (μM) |
| S. aureus (SA) | > 126[2] |
| Methicillin-Resistant S. aureus (MRSA) | > 126[2] |
| Vancomycin-Intermediate S. aureus (VISA) | 63[2] |
Experimental Protocols
Broth Microdilution MIC Assay (CLSI M07 Guideline)
-
Preparation of this compound/Antibiotic: Prepare stock solutions of this compound and the desired antibiotic in an appropriate solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. Suspend in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension contains approximately 1-2 x 108 CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 18-24 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Checkerboard Synergy Assay
-
Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and two-fold serial dilutions of the partner antibiotic along the y-axis. The final plate will contain various combinations of the two agents.
-
Controls: Include wells with serial dilutions of each agent alone to determine their individual MICs.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL, as described in the MIC protocol.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Interpretation: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.
Visualizations
References
- 1. myadlm.org [myadlm.org]
- 2. Challenges in antimicrobial susceptibility testing of multidrug-resistant organisms | Beckman Coulter [beckmancoulter.com]
- 3. Emerging challenges in antimicrobial resistance: implications for pathogenic microorganisms, novel antibiotics, and their impact on sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Checkerboard Synergy Assays for TST1N-224
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing checkerboard synergy assays involving the investigational agent TST1N-224. This compound is a potent inhibitor that targets the VraRC response regulator in Staphylococcus aureus, enhancing the susceptibility of vancomycin-intermediate S. aureus (VISA) to antibiotics like methicillin.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a checkerboard synergy assay?
A1: The checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents, such as this compound and a conventional antibiotic.[4][5] It helps determine whether the combination of the agents results in synergy, additivity/indifference, or antagonism. This is crucial for evaluating the potential of combination therapies to overcome drug resistance.
Q2: How is synergy quantified in a checkerboard assay?
A2: Synergy is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone. The FIC Index is the sum of the FICs for both drugs.
Q3: What are the standard interpretation criteria for the FIC Index?
A3: The interaction between two agents is typically categorized as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Note that some studies may define indifference as a range of 1.0 to 2.0.
Troubleshooting Guide
Q4: My checkerboard assay results are inconsistent. What are the common causes and solutions?
A4: Inconsistent results in checkerboard assays can arise from several factors. Here are some common issues and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inoculum Variability | The density of the bacterial inoculum is a primary source of inconsistency. Strictly adhere to standardized protocols, such as using McFarland turbidity standards to ensure a consistent starting bacterial concentration (e.g., 5 x 10^5 CFU/mL). The inoculum should be prepared from a logarithmic growth phase culture and used promptly. |
| Pipetting Errors | Inaccurate pipetting, especially during the creation of serial dilutions, can lead to significant errors. Ensure pipettes are regularly calibrated and use fresh tips for each dilution step to prevent carryover. Using multichannel pipettes can improve consistency. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate the media and drugs, affecting bacterial growth. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental data points. |
| Drug Instability or Solubility | Ensure that this compound and the combination agent are stable and soluble in the chosen culture medium under incubation conditions. Precipitates can be mistaken for antagonism. Prepare fresh stock solutions for each experiment. |
Q5: I am observing "skipped wells" on my plate. How should this be interpreted?
A5: "Skipped wells" refer to a phenomenon where you observe bacterial growth at a higher drug concentration while a well with a lower concentration shows no growth. This can complicate the determination of the MIC. This may be caused by bacterial clumping or contamination. Ensure you have a homogenous bacterial suspension before inoculating the plate.
Q6: My FIC Index calculations do not show the expected synergy. What could be wrong?
A6: If you expect synergy but your calculations do not support it, consider the following:
-
Verify Individual MICs: The accuracy of the FIC Index is dependent on the accurate determination of the MIC for each drug alone. Re-run the MIC assays for this compound and the partner antibiotic to ensure these values are correct.
-
Concentration Range: The selected concentration range for one or both drugs may not cover the optimal range for synergistic interaction. Widen the range of concentrations tested.
-
Data Interpretation: Double-check your FIC Index calculations. The formula is: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
Q7: There is a discrepancy between my checkerboard assay and time-kill assay results. Why?
A7: It is not uncommon to see different outcomes between these two assays. The checkerboard assay is a static endpoint measurement, determining growth inhibition at a single time point (e.g., 24 hours). In contrast, a time-kill assay is a dynamic measurement that assesses the rate of bacterial killing over time. A combination of drugs may be synergistic in its rate of killing but not in the final concentration required for inhibition, or vice versa.
Experimental Protocols
Detailed Protocol for Checkerboard Synergy Assay
This protocol outlines the steps for performing a checkerboard synergy assay with this compound and a partner antibiotic against S. aureus.
-
Preparation of Reagents and Bacterial Inoculum:
-
Prepare stock solutions of this compound and the partner antibiotic.
-
Culture S. aureus to the logarithmic growth phase.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
Use a standard 96-well microtiter plate.
-
Add culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells that will be used.
-
Create serial dilutions of this compound horizontally across the plate and serial dilutions of the partner antibiotic vertically. This creates a matrix of different concentration combinations.
-
-
Inoculation and Incubation:
-
Inoculate all wells with the prepared bacterial suspension.
-
Include control wells:
-
Growth control (bacteria and medium only).
-
Sterility control (medium only).
-
MIC of this compound alone.
-
MIC of the partner antibiotic alone.
-
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug in every well that shows no growth.
-
Calculate the FIC Index for each combination.
-
Determine the nature of the interaction (synergy, additivity, or antagonism) based on the lowest FIC Index value.
-
Data Presentation
Quantitative results from the checkerboard assay should be summarized in a clear and organized manner.
Table 1: MIC and FIC Index Data for this compound in Combination with Antibiotic X against S. aureus
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interaction |
| This compound | 64 | 16 | 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Antibiotic X | 8 | 2 | 0.25 | ||
| This compound | 64 | 32 | 0.5 | \multirow{2}{}{1.0} | \multirow{2}{}{Additive} |
| Antibiotic X | 8 | 4 | 0.5 |
Visualizations
Caption: Logical flow for interpreting FIC Index values.
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Improving the reproducibility of in vitro experiments with TST1N-224.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to improve the reproducibility of in vitro experiments with TST1N-224, a potent inhibitor of the VraRC response regulator in Staphylococcus aureus.
Troubleshooting Guides
This section provides solutions to common issues that may arise during in vitro experiments with this compound.
1. Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in MIC values between replicates. | - Inconsistent bacterial inoculum density.- Improper serial dilution of this compound.- Contamination of the bacterial culture or media. | - Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.[1][2]- Use calibrated pipettes and perform serial dilutions carefully.- Maintain sterile technique throughout the experiment. |
| No inhibition of bacterial growth observed. | - Incorrect concentration range of this compound tested.- Inactivation of this compound.- Resistant bacterial strain. | - Test a broader range of this compound concentrations.- Ensure proper storage and handling of the this compound stock solution.- Verify the susceptibility of the S. aureus strain to other antibiotics. |
| Precipitation of this compound in the culture medium. | - Low solubility of this compound in aqueous media. | - Prepare the this compound stock solution in a suitable solvent like DMSO.- Ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%). |
2. Binding Affinity Assays (Surface Plasmon Resonance - SPR)
| Problem | Possible Cause | Suggested Solution |
| Low or no binding signal. | - Inactive VraRC protein.- Low concentration of this compound.- Improper immobilization of VraRC on the sensor chip. | - Verify the activity of the VraRC protein.- Test a higher concentration range of this compound.- Optimize the immobilization chemistry and protein concentration.[3][4] |
| High non-specific binding. | - Hydrophobic interactions of this compound with the sensor surface.- Aggregation of VraRC protein. | - Add a non-ionic surfactant (e.g., Tween 20) to the running buffer.- Include a reference flow cell without immobilized VraRC to subtract non-specific binding.- Ensure the VraRC protein solution is monodisperse. |
| Difficulty in regenerating the sensor surface. | - Strong binding of this compound to VraRC.- Incomplete removal of the compound. | - Test different regeneration solutions (e.g., low pH glycine, high salt) to find the optimal condition that removes the analyte without damaging the immobilized ligand.[3] |
3. Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High background in control wells. | - Contamination of the cell culture.- Cytotoxic effect of the solvent. | - Maintain aseptic cell culture techniques.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. |
| Inconsistent results between experiments. | - Variation in cell seeding density.- Differences in cell passage number and health. | - Use a consistent cell seeding density for all experiments.- Use cells within a defined passage number range and ensure they are in the exponential growth phase. |
| No cytotoxic effect observed. | - this compound is not cytotoxic to the tested cell line at the concentrations used.[5] | - This is an expected result as this compound has been shown to have no apparent cytotoxicity.[5] Consider this a positive control for specificity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor that targets the VraRC response regulator in Staphylococcus aureus. It disrupts the formation of the VraRC-DNA complex, which is crucial for the bacterial response to cell wall stress and antibiotic resistance.[5][6][7]
Q2: What are the key experimental parameters for determining the MIC of this compound?
A2: Key parameters include using a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL), performing serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB), and incubating at 35°C ± 2°C for 16-20 hours.[1][8]
Q3: How can I measure the binding affinity of this compound to VraRC?
A3: Surface Plasmon Resonance (SPR) is a suitable method.[3][9] This technique involves immobilizing the VraRC protein on a sensor chip and flowing different concentrations of this compound over the surface to measure the association and dissociation rates in real-time.[4][9]
Q4: Is this compound cytotoxic?
A4: Based on available data, this compound has shown no apparent cytotoxicity against the oral cancer cell line OECM-1 at concentrations up to 100 μM.[5]
Q5: How can I improve the solubility of this compound for in vitro assays?
A5: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution. This stock can then be diluted in the aqueous assay medium to the desired final concentration, ensuring the final solvent concentration is low enough to not affect the experimental outcome.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| IC50 (VraRC-DNA complex formation) | 60.2 ± 4.0 μM[6] |
| KD (Binding affinity to VraRC) | 23.4 ± 1.2 μM[5][6] |
| MIC against VISA | 63 μM[5] |
| MIC against SA (Standard Strain) | > 126 μM[5] |
| MIC against MRSA | > 126 μM[5] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination Protocol
This protocol is based on the broth microdilution method.
-
Materials:
-
This compound
-
Staphylococcus aureus strains (e.g., VISA, MRSA, standard strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
-
Serial Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
-
Inoculation: Add the diluted bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria, no this compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[1]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Surface Plasmon Resonance (SPR) Binding Affinity Protocol
-
Materials:
-
This compound
-
Purified VraRC protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Ligand Immobilization:
-
Analyte Binding:
-
Prepare a series of this compound dilutions in the running buffer.
-
Inject the this compound solutions over the immobilized VraRC surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the this compound/VraRC complex.
-
Regeneration: Inject a regeneration solution to remove the bound this compound and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
3. Cytotoxicity Assay Protocol (MTT Assay)
-
Materials:
-
This compound
-
OECM-1 cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cell Seeding: Seed OECM-1 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Caption: this compound inhibits the VraS/VraR signaling pathway in S. aureus.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | S. aureus VraRC inhibitor | Probechem Biochemicals [probechem.com]
- 8. 3.7. Minimal Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dhvi.duke.edu [dhvi.duke.edu]
Solutions for inconsistent results in TST1N-224 efficacy studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in in vivo efficacy studies of TST1N-224, a potent inhibitor of the VraRC-DNA complex in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the response regulator VraRC of the VraSR two-component system in Staphylococcus aureus. It disrupts the formation of the VraRC-DNA complex, which is crucial for the bacterial response to cell wall stress, including the presence of certain antibiotics.[1] By inhibiting this pathway, this compound can enhance the susceptibility of resistant strains, such as Vancomycin-Intermediate S. aureus (VISA), to antibiotics like vancomycin (B549263) and methicillin.[1][2][3][4]
Q2: What are the reported in vitro potency values for this compound?
A2: In vitro studies have demonstrated that this compound has an IC50 of 60.2 ± 4.0 μM for inhibiting the formation of the VraRC-DNA complex and a KD value of 23.4 ± 1.2 μM for its binding to VraRC. It has shown a Minimum Inhibitory Concentration (MIC) of 63 μM against VISA strains.
Q3: Why are my in vivo results with this compound inconsistent?
A3: Inconsistent in vivo results are a common challenge in preclinical research and can arise from multiple sources. These can be broadly categorized into three areas: the compound and its formulation, the animal model, and experimental procedures. Specific factors can include, but are not limited to, issues with compound stability and solubility, inappropriate animal models, variability in the bacterial inoculum, and inconsistent dosing procedures.
Q4: Can this compound be used as a standalone therapy?
A4: Based on its mechanism of action, this compound is primarily being investigated for its ability to enhance the efficacy of existing antibiotics, particularly against resistant strains of S. aureus. While it shows some direct inhibitory activity, its main potential lies in combination therapy. Therefore, efficacy studies should ideally include treatment arms with both this compound as a monotherapy and in combination with a relevant antibiotic (e.g., vancomycin for VISA infections).
Troubleshooting Guide
Issue 1: High Variability in Efficacy Between Animals in the Same Treatment Group
| Potential Cause | Troubleshooting Action |
| Inconsistent Formulation | Ensure the formulation of this compound is homogenous and stable. Prepare fresh formulations for each experiment and verify the concentration and solubility. Consider particle size analysis if it is a suspension. |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. Ensure the route of administration (e.g., oral gavage, intravenous injection) is performed consistently and accurately for each animal. |
| Variable Bacterial Load | Standardize the preparation of the bacterial inoculum to ensure each animal receives a consistent and accurate dose of S. aureus. Plate serial dilutions of the inoculum to confirm the CFU count. |
| Biological Variability | Use age- and weight-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power and account for individual physiological differences. |
| Inconsistent Sampling Time | Collect samples (e.g., blood, tissues) at consistent time points post-infection and post-treatment for all animals. |
Issue 2: Lack of Efficacy Compared to in vitro Data
| Potential Cause | Troubleshooting Action |
| Poor Pharmacokinetics (PK) | Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. Key parameters to assess are Cmax, Tmax, and half-life. |
| Suboptimal Dosing Regimen | Based on PK data, adjust the dose and/or dosing frequency to ensure that the concentration of this compound at the site of infection remains above the effective concentration. |
| Inappropriate Animal Model | The chosen animal model may not be suitable for the specific type of S. aureus infection being studied. For example, a skin infection model may have different requirements than a systemic bacteremia model. Review the literature for validated S. aureus infection models. |
| Compound Instability | Assess the stability of this compound in the formulation and under physiological conditions. Degradation of the compound can lead to a loss of efficacy. |
| Host-Pathogen Interactions | The in vivo environment is more complex than in vitro conditions. Host factors can influence the activity of the compound. Consider using immunocompromised animals if the immune response is suspected to interfere with the study outcome. |
Issue 3: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Action |
| Vehicle-Related Toxicity | Run a control group that receives only the vehicle to differentiate between compound- and vehicle-induced toxicity. |
| Off-Target Effects | While this compound is designed to be specific for a bacterial target, off-target effects in the host can occur. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). |
| Rapid Administration | For intravenous administration, a slow bolus or infusion can sometimes mitigate acute toxicity associated with high initial concentrations of the compound. |
| Metabolite-Induced Toxicity | Host metabolism may convert this compound into a toxic metabolite. This can be investigated through metabolite identification studies. |
Data Presentation
Table 1: Key Parameters for this compound In Vivo Efficacy Studies
| Parameter | Recommended Value/Range | Your Experimental Value | Notes |
| Animal Model | Mouse (e.g., BALB/c, C57BL/6) | Choice of strain may depend on the type of infection. | |
| Infection Model | Thigh, skin, systemic (intraperitoneal, intravenous) | Model should be relevant to the clinical indication. | |
| S. aureus Strain | VISA, MRSA, or other relevant clinical isolate | Strain should be well-characterized. | |
| Inoculum Size (CFU/animal) | 106 - 108 | Should be optimized to establish a consistent infection without being rapidly lethal. | |
| This compound Dose (mg/kg) | To be determined (TBD) | Requires a dose-range finding study. | |
| Dosing Regimen | TBD (e.g., once daily, twice daily) | Should be based on pharmacokinetic data. | |
| Route of Administration | Oral, intravenous, intraperitoneal | Should be relevant to the intended clinical use. | |
| Primary Efficacy Endpoint | Bacterial load (CFU/g tissue or CFU/mL blood), survival | Should be clearly defined before the start of the study. | |
| Secondary Endpoints | Biomarkers of inflammation, clinical scores, body weight | Can provide additional insights into the compound's effect. |
Experimental Protocols
Protocol 1: Preparation and Validation of this compound Formulation
-
Solubilization: Determine the optimal solvent for this compound. For in vivo use, common vehicles include saline, PBS, or a mixture of solvents like DMSO, PEG300, and Tween-80.
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent system, first dissolve this compound in the organic solvent (e.g., DMSO).
-
Gradually add the aqueous component while vortexing to prevent precipitation.
-
The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
-
-
Validation:
-
Visual Inspection: Check for any precipitation or phase separation.
-
Concentration Verification: Use an appropriate analytical method (e.g., HPLC-UV) to confirm the final concentration of this compound in the formulation.
-
Stability Assessment: Assess the stability of the formulation over the intended period of use and storage conditions.
-
Protocol 2: Mouse Model of S. aureus Thigh Infection
-
Animal Preparation: Use 6-8 week old, female BALB/c mice. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Bacterial Inoculum:
-
Grow the desired S. aureus strain to mid-log phase in a suitable broth (e.g., Tryptic Soy Broth).
-
Wash the bacterial cells with sterile saline and resuspend to the target concentration (e.g., 2 x 107 CFU/mL).
-
Verify the inoculum concentration by plating serial dilutions.
-
-
Infection: Inject 50 µL of the bacterial suspension into the right thigh muscle of each mouse.
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound, vehicle control, or a positive control antibiotic via the chosen route.
-
Continue treatment according to the defined dosing regimen.
-
-
Efficacy Assessment:
-
At the end of the study (e.g., 24 hours after the last dose), euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Plate serial dilutions of the homogenate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates and count the number of colonies to determine the bacterial load (CFU/g of tissue).
-
Mandatory Visualizations
Caption: this compound inhibits the VraRC-DNA complex, disrupting antibiotic resistance signaling.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing TST1N-224 to maintain activity.
Technical Support Center: TST1N-224
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with best practices for handling and storing this compound to ensure optimal performance and maintain its activity throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term and short-term storage of this compound?
A1: For optimal stability, this compound should be stored under different conditions depending on whether it is in solid or solution form.
-
Solid Form: The lyophilized powder is stable for up to 24 months when stored at -20°C, protected from light and moisture.
-
In Solution: Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: How should I reconstitute the lyophilized this compound powder?
A2: We recommend reconstituting this compound in high-quality, anhydrous DMSO to prepare a stock solution. For detailed steps, please refer to the "Protocol for Reconstitution and Aliquoting of this compound" section below.
Q3: Is this compound soluble in aqueous solutions like cell culture media or PBS?
A3: this compound has low solubility in aqueous solutions. It is critical to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is not recommended as it may lead to precipitation.
Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A4: We strongly advise minimizing freeze-thaw cycles. Each cycle increases the risk of compound degradation and precipitation, which can lead to a significant loss of activity. For best results, we recommend a maximum of 1-2 freeze-thaw cycles. Aliquoting the stock solution after reconstitution is the most effective strategy to avoid this issue.
Troubleshooting Guide
Q1: I am observing a loss of this compound activity in my assay. What are the possible causes?
A1: A perceived loss of activity can stem from several factors related to handling and storage. The most common issues are improper storage, multiple freeze-thaw cycles, or issues with the final dilution in aqueous media. Refer to the troubleshooting workflow below for a step-by-step guide to diagnose the problem.
Q2: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture media. What should I do?
A2: This indicates that the compound has precipitated out of solution, which is common for hydrophobic molecules when diluted into an aqueous environment. To resolve this:
-
Vortex Thoroughly: Ensure the final working solution is mixed vigorously immediately after dilution.
-
Reduce Final Concentration: The concentration in your media may be exceeding the solubility limit of this compound. Try using a lower final concentration.
-
Increase Serum Concentration: If your experiment allows, increasing the percentage of fetal bovine serum (FBS) in the media can help improve the solubility of the compound.
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Shelf-Life | Notes |
| Solid (Lyophilized) | -20°C | 24 Months | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | 6 Months | Aliquot to avoid freeze-thaw cycles. |
| Working Dilution (in Media) | 37°C | < 8 Hours | Prepare fresh for each experiment. |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration |
| DMSO | Highly Soluble | ≥ 50 mg/mL |
| Ethanol | Soluble | ≥ 10 mg/mL |
| PBS (pH 7.2) | Poorly Soluble | < 0.1 mg/mL |
| Cell Culture Media + 10% FBS | Sparingly Soluble | ~25 µM |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
This protocol details the steps for preparing a concentrated stock solution of this compound.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually confirm that no particulates are present.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding polypropylene (B1209903) tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Immediately store the aliquots at -80°C.
Protocol 2: Measuring this compound Activity via Western Blot
This protocol provides a method to assess the inhibitory activity of this compound on its target, the hypothetical Kinase-X, by measuring the phosphorylation of its downstream substrate, Protein-Y.
-
Cell Culture: Plate cells (e.g., HeLa) and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) diluted from a fresh stock aliquot into complete media. Include a positive control (e.g., growth factor to stimulate the pathway) and a DMSO vehicle control. Incubate for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated Protein-Y (p-Protein-Y) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect with an ECL substrate.
-
-
Analysis: Re-probe the membrane with an antibody for total Protein-Y and a loading control (e.g., GAPDH) to ensure equal loading. A decrease in the p-Protein-Y signal with increasing this compound concentration indicates inhibitory activity.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound, which acts as an inhibitor of Kinase-X, thereby preventing the downstream phosphorylation of Protein-Y and subsequent cellular responses.
Overcoming challenges in expressing and purifying the VraRC protein for TST1N-224 binding assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the VraRC protein, specifically focusing on challenges related to its expression, purification, and use in TST1N-224 binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow.
Expression of VraRC Protein
???+ question "Q1: I am observing very low or no expression of the VraRC protein in E. coli. What are the possible causes and solutions?" Possible Causes:
- Codon Bias: The VraRC gene from Staphylococcus aureus may contain codons that are rare in E. coli, leading to inefficient translation.
- Plasmid Issues: The expression vector may have mutations, or the insert could be out of frame.
- Toxicity of VraRC: Overexpression of VraRC might be toxic to the E. coli host cells.
- Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the timing of induction, or the temperature might not be optimal.
???+ question "Q2: The expressed VraRC protein is forming inclusion bodies. How can I increase its solubility?" Possible Causes:
- High expression levels can overwhelm the cellular folding machinery, leading to protein aggregation.
- The protein may require specific chaperones for proper folding that are not sufficiently available in E. coli.
- The culture conditions (e.g., temperature) may not be favorable for proper protein folding.
Purification of VraRC Protein
???+ question "Q3: My His-tagged VraRC protein is not binding efficiently to the Ni-NTA column, resulting in low yield. What could be the issue?" Possible Causes:
- Inaccessible His-tag: The His-tag may be buried within the folded protein structure.
- Presence of Imidazole (B134444) in Lysis Buffer: High concentrations of imidazole in the lysis and binding buffers can prevent the protein from binding to the resin.
- Incorrect Buffer pH: The pH of the binding buffer may not be optimal for His-tag binding.
- Chelating Agents in Lysis Buffer: Agents like EDTA can strip the nickel ions from the column.
???+ question "Q4: I am observing significant protein aggregation after purification and during storage. How can I prevent this?" Possible Causes:
- High Protein Concentration: Proteins are more prone to aggregation at high concentrations.
- Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the storage buffer can lead to aggregation.
- Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein and cause aggregation.
This compound Binding Assays
???+ question "Q5: What are the key parameters for a successful VraRC and this compound binding assay?" Key Parameters:
- Protein Purity and Concentration: Ensure that the VraRC protein is highly pure and accurately quantified.
- Buffer Conditions: The binding buffer should be optimized for pH and ionic strength to ensure protein stability and activity.
- Concentration of this compound: The concentrations of this compound should span a suitable range to determine the binding affinity accurately. For this compound and VraRC, concentrations of 6.25, 12.5, 25, and 50 μM have been used.[1][2]
- Choice of Assay: Techniques like Localized Surface Plasmon Resonance (LSPR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the binding interaction.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction between VraRC and this compound.
Table 1: Binding Affinity and Inhibitory Concentration of this compound for VraRC
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 23.4 ± 1.2 μM | [1][3][4][5] |
| IC50 (vs. VraRC-DNA complex) | 60.2 ± 4.0 μM | [3][4][5] |
Table 2: Experimental Concentrations for VraRC-TST1N-224 Binding Assays
| Assay Type | VraRC Concentration | This compound Concentrations | Reference |
| LSPR | Not specified | 6.25, 12.5, 25, 50 μM | [1][2] |
| NMR Titration | Not specified (molar ratios used) | Molar ratios of VraRC to this compound: 1:2, 1:4, 1:6 | [1][2] |
Detailed Experimental Protocols
Protocol 1: Expression and Purification of VraRC
This protocol outlines a general procedure for expressing His-tagged VraRC in E. coli and purifying it using immobilized metal affinity chromatography (IMAC).
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the VraRC expression plasmid. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.5-1.0.[6]
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate with shaking for 4-16 hours.[7]
-
Cell Harvesting: Centrifuge the culture at 4,000 rpm for 20 minutes to pellet the cells.[6] Discard the supernatant. The cell pellet can be stored at -80°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 12,000 rpm for 30 minutes to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with binding buffer (same as lysis buffer).
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the VraRC protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
Protocol 2: this compound Binding Assay using LSPR
This protocol provides a general outline for assessing the binding of this compound to VraRC using LSPR.
-
Immobilization of VraRC: Immobilize the purified VraRC protein onto the surface of the LSPR sensor chip according to the manufacturer's instructions.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the running buffer (e.g., concentrations ranging from 6.25 μM to 50 μM).[1][2]
-
Binding Measurement:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject the different concentrations of this compound over the sensor surface to measure the association phase.
-
Switch back to the running buffer to measure the dissociation phase.
-
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (k_on) and dissociation (k_off) rate constants. Calculate the dissociation constant (KD) as k_off / k_on.
Visualizations
Caption: Experimental workflow for VraRC expression, purification, and this compound binding assay.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | S. aureus VraRC inhibitor | Probechem Biochemicals [probechem.com]
- 5. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol - Protein expression and purification [depts.washington.edu]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
Refining Experimental Conditions for TST1N-224's Effect on S. aureus Biofilms: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of TST1N-224 on Staphylococcus aureus biofilms. The content is designed to address specific issues that may be encountered during experimentation, with a focus on refining experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action against S. aureus?
A1: this compound is a potent inhibitor of the VraRC response regulator in S. aureus. It functions by disrupting the formation of the VraRC-DNA complex.[1][2][3][4][5] This inhibition has been shown to enhance the susceptibility of vancomycin-intermediate S. aureus (VISA) to both vancomycin (B549263) and methicillin.
Q2: What is the reported efficacy of this compound against planktonic S. aureus?
A2: this compound has demonstrated inhibitory activity against various S. aureus strains. The reported minimum inhibitory concentration (MIC) against VISA is 63 μM, while for standard S. aureus (SA) and methicillin-resistant S. aureus (MRSA), the MIC is greater than 126 μM. It exhibits strong binding to VraRC with a dissociation constant (KD) of 23.4 ± 1.2 μM and inhibits the VraRC-DNA complex formation with an IC50 of 60.2 ± 4.0 μM.
Q3: Is there any published data on the effect of this compound on S. aureus biofilms?
A3: Currently, there is no specific published research detailing the direct effects of this compound on S. aureus biofilm formation or dispersal. However, given its mechanism of targeting the VraRC two-component system, which is involved in regulating cell wall synthesis and resistance, it is a promising candidate for anti-biofilm studies.
Q4: How might this compound's mechanism of action theoretically impact biofilm formation?
A4: The VraRC system is a key regulator of the cell wall stress response in S. aureus. By inhibiting VraRC, this compound could potentially disrupt processes crucial for biofilm development, such as initial attachment, cell-to-cell adhesion, and extracellular matrix production. It may also sensitize the biofilm to other antimicrobials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in biofilm biomass observed with this compound treatment. | 1. Suboptimal Concentration: The effective concentration for biofilm inhibition may be higher than the planktonic MIC. 2. Timing of Treatment: this compound may be more effective at preventing biofilm formation than disrupting established biofilms. 3. Assay Sensitivity: The chosen biofilm quantification method (e.g., crystal violet staining) may not be sensitive enough to detect subtle changes. 4. Strain-Specific Effects: The S. aureus strain used may have redundant or alternative pathways for biofilm formation that are not dependent on VraRC. | 1. Perform a dose-response experiment with a wide range of this compound concentrations, extending well above the planktonic MIC. 2. Test the effect of this compound at different stages: during initial adhesion (co-incubation), during biofilm maturation, and on pre-formed biofilms. 3. Complement crystal violet staining with other methods like metabolic assays (XTT, MTT), confocal laser scanning microscopy (CLSM) with live/dead staining, or colony forming unit (CFU) counts from dispersed biofilms. 4. Test this compound on multiple clinically relevant S. aureus strains known for their robust biofilm-forming capabilities. |
| High variability in biofilm assay results. | 1. Inconsistent Inoculum: Variation in the starting bacterial density. 2. Environmental Factors: Fluctuations in temperature, nutrient availability, or oxygen levels. 3. Washing Steps: Inconsistent washing of microtiter plates can lead to variable cell loss. | 1. Standardize the inoculum by adjusting to a specific optical density (OD) and verifying with CFU counts. 2. Ensure consistent incubation conditions. Use a humidified incubator to prevent evaporation. 3. Standardize the washing procedure (e.g., number of washes, force, and volume of washing buffer). Consider using an automated plate washer if available. |
| Conflicting results between different biofilm quantification methods. | 1. Different Aspects of Biofilm Measured: Crystal violet measures total biomass, metabolic assays measure cell viability, and CFU counts measure viable cell numbers. 2. Interference of this compound with Assay Reagents: The compound might interact with the dyes or reagents used in the assays. | 1. This is not necessarily a conflict but provides a more comprehensive picture. For example, this compound might reduce metabolic activity without detaching the biofilm biomass. Analyze the data from all assays to form a cohesive conclusion. 2. Run appropriate controls, including this compound in media without bacteria, to check for any direct interaction with assay components. |
| Difficulty in visualizing the effect of this compound on biofilm structure. | 1. Inadequate Imaging Technique: Standard light microscopy may not be sufficient to visualize the three-dimensional structure of the biofilm. 2. Subtle Structural Changes: The effect of this compound might be on the microscopic architecture rather than a large-scale reduction in biomass. | 1. Utilize advanced imaging techniques like Confocal Laser Scanning Microscopy (CLSM) or Scanning Electron Microscopy (SEM) to visualize biofilm architecture, thickness, and cell viability in three dimensions. 2. When using microscopy, focus on specific structural parameters such as microcolony formation, channel structure, and overall biofilm density. |
Experimental Protocols
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit biofilm formation.
-
Materials: 96-well flat-bottom microtiter plates, Tryptic Soy Broth (TSB) supplemented with 1% glucose, S. aureus culture, this compound stock solution, 0.1% crystal violet solution, 30% acetic acid, plate reader.
-
Methodology:
-
Prepare a serial dilution of this compound in TSB with 1% glucose in the wells of a 96-well plate.
-
Adjust the overnight S. aureus culture to an OD600 of 0.05 in TSB with 1% glucose.
-
Add 100 µL of the bacterial suspension to each well. Include positive (bacteria without this compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells three times with PBS and allow them to air dry.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm using a plate reader.
-
The MBIC is defined as the lowest concentration of this compound that causes a significant reduction in biofilm formation compared to the positive control.
-
Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed biofilms.
-
Materials: Same as for the MBIC assay.
-
Methodology:
-
Grow S. aureus biofilms in a 96-well plate for 24 hours as described in the MBIC protocol (steps 2-4).
-
After incubation, remove the planktonic cells and gently wash the wells with PBS.
-
Add fresh TSB with 1% glucose containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using crystal violet staining as described in the MBIC protocol (steps 5-9).
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to studying this compound's effect on S. aureus biofilms.
Caption: this compound inhibits the VraRC two-component system.
Caption: A phased experimental workflow for this compound biofilm studies.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | S. aureus VraRC inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of TST1N-224 with other VraRC inhibitors.
For Immediate Release
This guide provides a comprehensive comparison of TST1N-224 with other known inhibitors of the Vancomycin Resistance-Associated Response Regulator C-terminal domain (VraRC), a critical component of the VraSR two-component system in Staphylococcus aureus. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents.
Introduction to VraRC Inhibition
The VraSR two-component system plays a pivotal role in the antibiotic resistance mechanisms of Staphylococcus aureus, particularly in vancomycin-intermediate S. aureus (VISA) strains. The response regulator, VraR, upon activation, binds to DNA via its C-terminal domain (VraRC), leading to the upregulation of genes involved in cell wall biosynthesis and repair. Inhibition of the VraRC-DNA interaction presents a promising strategy to counteract antibiotic resistance. This compound has emerged as a potent inhibitor of this interaction.[1][2][3][4] This document outlines its efficacy in comparison to other identified VraRC inhibitors, based on available experimental data.
Comparative Efficacy of VraRC Inhibitors
The following table summarizes the quantitative data for this compound and other VraRC inhibitors identified through pharmacophore-based screening. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) for the disruption of the VraRC-DNA complex and the equilibrium dissociation constant (KD) for the binding affinity to VraRC.
| Compound | IC50 (µM) for VraRC-DNA Complex Inhibition | KD (µM) for VraRC Binding | Notes |
| This compound | 60.2 ± 4.0 [1] | 23.4 ± 1.2 | Potent inhibitor with strong binding affinity. |
| TST1N-691 | 75.2 ± 6.2 | Not determined (weak binding observed) | Shows dose-dependent inhibition but weaker binding compared to this compound. |
| TST1N-619 | > 50% inhibition at 100 µM | Not determined | Identified as a significant inhibitor in initial screening. |
| TST1N-166 | Not determined | Not determined | Identified as a potent inhibitor in pharmacophore-based screening. |
| TST1N-218 | ~40% inhibition at 100 µM | Not determined | Moderate inhibitor. |
| TST1S-887, TST1N-251, TST1S-545, TST1S-012, TST1S-494, TST1S-938 | Low to no inhibition at 100 µM | Not determined | Ineffective in disrupting the VraRC-DNA complex. |
VraSR Signaling Pathway and Inhibitor Action
The VraSR two-component system is activated by cell wall stress signals, such as the presence of antibiotics like vancomycin. The sensor histidine kinase, VraS, autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator, VraR. Phosphorylated VraR then dimerizes and binds to specific DNA sequences in the promoter regions of target genes, activating their transcription. This compound acts by directly binding to the C-terminal DNA-binding domain of VraR (VraRC), thereby preventing its interaction with DNA and inhibiting the downstream signaling cascade.
Experimental Methodologies
The following sections detail the key experimental protocols used to evaluate the efficacy of VraRC inhibitors.
Fluorescence Polarization (FP) Assay for VraRC-DNA Binding Inhibition
This assay is employed to determine the IC50 values of compounds by measuring their ability to disrupt the pre-formed VraRC-DNA complex.
Protocol:
-
Preparation of Reagents:
-
Purified VraRC protein is prepared and diluted to a final concentration of 36 µM in the assay buffer.
-
A 5'-fluorescein-labeled DNA probe containing the VraR binding site is synthesized and diluted.
-
Inhibitor compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.
-
-
Assay Procedure:
-
The VraRC protein and the fluorescently labeled DNA probe are mixed and incubated to allow complex formation, reaching a state of equilibrium.
-
The inhibitor compound at varying concentrations is added to the VraRC-DNA complex mixture.
-
The reaction is incubated to allow the inhibitor to disrupt the protein-DNA interaction.
-
-
Data Acquisition:
-
Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The change in polarization upon the addition of the inhibitor is recorded. A decrease in polarization indicates the dissociation of the VraRC-DNA complex.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of VraRC-DNA binding, is determined by fitting the data to a dose-response curve.
-
Localized Surface Plasmon Resonance (LSPR) for Binding Affinity
LSPR is utilized to measure the binding affinity (KD) of inhibitors to the VraRC protein in real-time.
Protocol:
-
Sensor Chip Preparation:
-
A sensor chip is functionalized by immobilizing the purified VraRC protein onto its surface.
-
-
Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor chip to establish a stable baseline.
-
The inhibitor compound, at various concentrations (e.g., 6.25, 12.5, 25, and 50 µM for this compound), is injected over the sensor surface.
-
The association of the inhibitor to the immobilized VraRC is monitored in real-time as a change in the resonance signal.
-
-
Dissociation Measurement:
-
After the association phase, the running buffer is reintroduced to monitor the dissociation of the inhibitor from the VraRC protein.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed.
-
The data is fitted to a suitable binding model (e.g., 1:1 binding model) to determine the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Conclusion
The available data robustly supports this compound as a potent inhibitor of the VraRC-DNA interaction. Its low micromolar IC50 and KD values demonstrate a strong efficacy and binding affinity, surpassing other screened compounds for which quantitative data is available. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of VraRC inhibitors. The continued exploration of compounds like this compound is crucial for the development of novel therapeutics to combat antibiotic-resistant Staphylococcus aureus.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | S. aureus VraRC inhibitor | Probechem Biochemicals [probechem.com]
- 3. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TST1N-224 versus TST1N-691: a comparative analysis of VraRC inhibition.
A Comparative Analysis of VraRC Inhibition by TST1N-224 and TST1N-691
This guide provides a detailed comparison of two inhibitors, this compound and TST1N-691, targeting the VraRC response regulator in Staphylococcus aureus. The VraSR two-component system is a critical pathway for antibiotic resistance, particularly against cell wall-active agents like vancomycin (B549263).[1][2][3][4] By inhibiting the DNA-binding function of VraRC, these compounds offer a promising strategy to counteract resistance mechanisms. This document outlines their comparative efficacy, binding affinities, and the experimental protocols used for their characterization.
Quantitative Performance Analysis
The inhibitory activities of this compound and TST1N-691 were evaluated based on their ability to disrupt the formation of the VraRC-DNA complex and their direct binding affinity to the VraRC protein. This compound demonstrates superior performance in both aspects.
| Parameter | This compound | TST1N-691 | Reference |
| IC50 (VraRC-DNA Complex Inhibition) | 60.2 ± 4.0 µM | 75.2 ± 6.2 µM | [1][4] |
| KD (Binding Affinity to VraRC) | 23.4 ± 1.2 µM | Very minor and weak binding signal observed | [1][4] |
| Antibacterial Effect on VISA (MIC) | 63 µM | Not Reported | [1] |
Summary of Findings:
-
Inhibition of VraRC-DNA Complex: this compound is a more potent inhibitor of the VraRC-DNA complex formation, as indicated by its lower IC50 value compared to TST1N-691.[1][4]
-
Binding Affinity: this compound exhibits strong, measurable binding to VraRC with a fast-on-fast-off mechanism.[1][2][3] In contrast, TST1N-691 showed negligible binding in Localized Surface Plasmon Resonance (LSPR) experiments, even at concentrations up to 200 µM.[1][4]
-
Antibacterial Activity: this compound has been shown to inhibit the growth of vancomycin-intermediate S. aureus (VISA) and enhance its susceptibility to vancomycin and methicillin.[1][2][3]
Signaling Pathway and Experimental Workflow
VraSR Two-Component Signaling Pathway
The VraSR system is a key two-component regulatory system in S. aureus that responds to cell wall stress.[1][4] The sensor histidine kinase, VraS, detects cell wall damage and autophosphorylates.[5][6] This phosphate (B84403) group is then transferred to the response regulator, VraR.[6][7] Phosphorylated VraR dimerizes and binds to specific DNA sequences, regulating the expression of genes involved in cell wall synthesis and antibiotic resistance.[1][4][5]
Caption: The VraSR two-component signal transduction pathway in S. aureus.
Experimental Workflow for Inhibitor Characterization
The identification and characterization of this compound and TST1N-691 followed a multi-step workflow. This process started with computational screening to identify potential inhibitors, followed by biochemical and biophysical assays to validate their activity and binding characteristics.
Caption: Workflow for the discovery and validation of VraRC inhibitors.
Experimental Protocols
VraRC-DNA Complex Formation Inhibition Assay
This protocol is designed to determine the concentration at which an inhibitor shows 50% inhibition (IC50) of the VraRC-DNA complex formation.
Materials:
-
Purified recombinant VraRC protein
-
Fluorescently-labeled DNA probe containing the VraR binding site
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl, MgCl2, and a non-specific competitor DNA)
-
Test compounds (this compound, TST1N-691) dissolved in DMSO
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the fluorescently-labeled DNA probe, and the desired concentration of the test compound.
-
Initiate Reaction: Add the purified VraRC protein to each well to initiate the binding reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates the formation of the VraRC-DNA complex.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-protein control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[1]
-
Localized Surface Plasmon Resonance (LSPR) for Binding Affinity
This protocol measures the binding kinetics and affinity (KD) of an inhibitor to the VraRC protein.
Materials:
-
LSPR instrument with sensor chips (e.g., gold-coated)
-
Purified recombinant VraRC protein with a tag (e.g., His-tag) for immobilization
-
Immobilization buffer (e.g., PBS)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (this compound, TST1N-691) at various concentrations
-
Regeneration solution (if necessary, e.g., low pH glycine)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with the running buffer.
-
Protein Immobilization: Immobilize the purified VraRC protein onto the surface of the sensor chip. For a His-tagged protein, a Ni-NTA functionalized chip can be used.
-
Baseline: Flow the running buffer over the chip surface until a stable baseline is achieved.
-
Association: Inject a series of concentrations of the test compound over the chip surface for a defined period. The binding of the compound to the immobilized VraRC will cause a shift in the LSPR signal.[1]
-
Dissociation: Replace the compound solution with running buffer and monitor the dissociation of the compound from the protein, observed as a decrease in the LSPR signal.[1]
-
Regeneration (Optional): If the compound does not fully dissociate, inject a regeneration solution to remove the remaining bound analyte.
-
Data Analysis:
-
The resulting sensorgrams (signal vs. time) are recorded for each compound concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]
-
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Mutation of Staphylococcus aureus VraS Reveals a Crucial Role for the VraR-VraS Sensor in the Emergence of Glycopeptide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
A Comparative Analysis of TST1N-224 and WalKR Inhibitors for the Treatment of Staphylococcus aureus
For Immediate Release
In the ongoing battle against antibiotic-resistant Staphylococcus aureus, researchers are exploring novel therapeutic strategies that move beyond traditional antibiotics. Two-component systems (TCS), which are critical for bacterial adaptation and virulence, have emerged as promising targets. This guide provides a detailed comparison of two such strategies: TST1N-224, an inhibitor of the VraSR TCS, and the developing class of WalKR TCS inhibitors.
This document outlines their distinct mechanisms of action, presents available performance data, and details the experimental protocols used for their evaluation, providing a resource for researchers and drug development professionals.
Overview of Therapeutic Targets
Staphylococcus aureus utilizes multiple two-component systems to sense and respond to environmental stimuli, including the presence of antibiotics. This compound and WalKR inhibitors target two different, crucial TCS pathways.
-
This compound targets the VraSR System: The VraSR TCS is a key mediator of vancomycin (B549263) resistance in S. aureus. When activated by cell wall stress (e.g., exposure to β-lactams or glycopeptides), the sensor kinase VraS phosphorylates the response regulator VraR. Phosphorylated VraR then activates the transcription of genes that contribute to cell wall synthesis and repair, thereby conferring resistance. This compound is not a direct antibiotic but acts as a potentiator, re-sensitizing resistant bacteria to existing drugs.[1][2]
-
WalKR Inhibitors target the WalKR System: The WalKR system, also known as YycGF, is unique in that it is essential for the viability of S. aureus and other low-G+C Gram-positive bacteria.[3][4][5] This system is a master regulator of cell wall metabolism, controlling processes like peptidoglycan synthesis, autolysis, and biofilm formation.[3][4][5][6] Due to its essential nature, inhibition of the WalKR pathway is expected to be bactericidal, making it an attractive target for novel standalone antibiotics.[4][7]
Mechanism of Action
The two inhibitor types operate on fundamentally different principles, as illustrated by their target pathways.
VraSR Pathway and this compound Inhibition:
This compound functions by directly interfering with the activity of the response regulator, VraR (specifically, the VraRC form). It prevents the VraRC-DNA complex from forming, thereby blocking the transcriptional response to cell wall stress.[1][6][8][9] This inhibition effectively dismantles the resistance mechanism, restoring the efficacy of antibiotics like vancomycin and methicillin (B1676495) against resistant strains.[1][2][6][8]
WalKR Pathway and Inhibitor Action:
The WalKR system is activated by unknown signals related to cell wall homeostasis. The sensor kinase, WalK, autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, WalR.[10] Phosphorylated WalR acts as a transcription factor for a suite of genes controlling essential cell wall processes, including the major autolysins AtlA and LytM.[4][5] Inhibitors are designed to block the autophosphorylation of WalK, which is the initiating step of the signaling cascade. This disruption leads to a catastrophic failure of cell wall maintenance and ultimately, cell death.[7]
Comparative Performance Data
Direct comparative studies between this compound and a specific WalKR inhibitor are not yet available in published literature. However, data on this compound's activity and the general potential of WalKR inhibitors can be summarized.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Strain(s) | Source |
| MIC | S. aureus Growth | > 126 µM | Standard SA, MRSA | [3] |
| MIC | S. aureus Growth | 63 µM | VISA | [3] |
| IC50 | VraRC-DNA Complex Formation | 60.2 ± 4.0 µM | N/A (Biochemical Assay) | [1][3] |
| KD | Binding to VraRC | 23.4 ± 1.2 µM | N/A (LSPR Assay) | [1][3][11] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; KD: Dissociation Constant; VISA: Vancomycin-Intermediate S. aureus.
WalKR Inhibitors: Quantitative data for specific WalKR inhibitors against S. aureus is sparse. Early research identified compounds like imidazole (B134444) and zerumbone (B192701) derivatives as inhibitors, but some of these have shown non-specific effects.[4] The therapeutic strategy is based on the system's essentiality; therefore, a successful inhibitor is expected to have a potent, bactericidal Minimum Inhibitory Concentration (MIC). The development of specific, high-affinity WalK inhibitors remains an active area of research.[4][7]
Experimental Protocols
The evaluation of these inhibitors relies on standardized and specialized biochemical and microbiological assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol, used to evaluate this compound, follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Preparation: S. aureus strains (SA, MRSA, VISA) are cultured and diluted in Mueller-Hinton Broth (MHB) to achieve a starting inoculum of approximately 5 × 105 cfu/mL.[3]
-
Plate Preparation: The test compound (e.g., this compound) is serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well receives 100 µL of the bacterial inoculum, resulting in a final volume of 200 µL and a final bacterial concentration of 5 × 104 cfu/mL.[3]
-
Incubation: The plates are incubated at 37°C for 24 hours.[3]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Protocol 2: Localized Surface Plasmon Resonance (LSPR) for Binding Affinity
This biophysical technique was used to measure the binding affinity between this compound and its target protein, VraRC.
-
Surface Preparation: The ligand (VraRC protein) is immobilized on the surface of a gold-coated sensor chip.
-
Analyte Injection: The analyte (this compound) is prepared in a range of concentrations (e.g., 6.25, 12.5, 25, 50 µM) and flowed over the sensor surface.[11]
-
Signal Detection: Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the LSPR signal in real-time.[8][10]
-
Data Analysis: The resulting sensorgrams show the association and dissociation phases of the interaction. By fitting these curves, the equilibrium dissociation constant (KD) is calculated, which quantifies binding affinity.[11] For this compound, a KD of 23.4 ± 1.2 μM was determined, indicating a moderate binding affinity.[1][3][11]
Summary and Future Outlook
This compound and WalKR inhibitors represent two distinct and valuable strategies for combating S. aureus.
| Feature | This compound (VraSR Inhibitor) | WalKR Inhibitors |
| Primary Target | VraR Response Regulator | WalK Sensor Kinase |
| System Essentiality | Non-essential (Resistance-related) | Essential for Viability |
| Mechanism | Inhibits VraR-DNA binding | Inhibits WalK autophosphorylation |
| Therapeutic Role | Antibiotic Potentiator / Adjuvant | Direct-acting Bactericidal Agent |
| Spectrum | Acts on resistant strains (e.g., VISA) | Potentially broad-spectrum against Gram-positives |
| Development Stage | Lead compound identified and characterized | Target validated; inhibitor discovery ongoing |
-
This compound is a promising lead compound for developing an adjunctive therapy. Its strength lies in its ability to reverse resistance to established antibiotics, potentially rejuvenating our current arsenal (B13267) against challenging VISA and MRSA infections. Its relatively high MIC suggests it is unlikely to be used as a standalone agent.
-
WalKR inhibitors represent a more ambitious goal: the creation of a new class of bactericidal antibiotics. The essentiality of the WalKR target is its greatest asset, suggesting a low potential for resistance development via target modification. However, the discovery of specific, potent, and non-toxic inhibitors remains a significant challenge for drug developers.
For the research community, both avenues are critical. The development of potentiators like this compound offers a shorter-term strategy to extend the life of current antibiotics, while the pursuit of novel agents like WalKR inhibitors is essential for long-term security against multidrug-resistant pathogens.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | IS256-Mediated Overexpression of the WalKR Two-Component System Regulon Contributes to Reduced Vancomycin Susceptibility in a Staphylococcus aureus Clinical Isolate [frontiersin.org]
- 3. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WalK, the Path towards New Antibacterials with Low Potential for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. The WalKR System Controls Major Staphylococcal Virulence Genes and Is Involved in Triggering the Host Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localized Surface Plasmon Resonance (LSPR)-Coupled Fiber-Optic Nanoprobe for the Detection of Protein Biomarkers | Springer Nature Experiments [experiments.springernature.com]
- 8. Using the Localized Surface Plasmon Resonance of Gold Nanoparticles to Monitor Lipid Membrane Assembly and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IS256-Mediated Overexpression of the WalKR Two-Component System Regulon Contributes to Reduced Vancomycin Susceptibility in a Staphylococcus aureus Clinical Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Antimicrobial Synergy of TST1N-224 with Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), presents a formidable challenge to global health. Innovative therapeutic strategies are urgently needed to combat these superbugs. One promising approach is the use of combination therapy, where a sensitizing agent enhances the efficacy of existing antibiotics. This guide provides a comprehensive overview of the validation of antimicrobial synergy between TST1N-224, a novel inhibitor of the VraRC response regulator, and beta-lactam antibiotics.
Introduction to this compound and its Synergistic Potential
This compound is a potent small molecule inhibitor that targets the VraRC response regulator in S. aureus. The VraSR two-component system plays a critical role in the bacterial response to cell wall stress, including the stress induced by beta-lactam antibiotics. By inhibiting VraRC, this compound disrupts the transcriptional upregulation of genes involved in cell wall biosynthesis, thereby weakening the bacterium's defense mechanisms against beta-lactams. This mode of action makes this compound a prime candidate for synergistic combination therapy with beta-lactam antibiotics.
Quantitative Analysis of Synergy
The synergy between this compound and beta-lactam antibiotics can be quantitatively assessed using standard in vitro methods such as the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Data
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy. An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to 1 is additive, > 1 to < 2 is indifferent, and ≥ 2 is antagonistic.
| Bacterial Strain | Antibiotic | This compound MIC (µg/mL) | Antibiotic MIC (µg/mL) | FIC Index (FICI) | Interpretation | Reference |
| S. aureus subsp. aureus Z172 (VISA) | Methicillin (B1676495) | 32 | 128 | 0.675 | Additive | [1] |
Note: Further studies are required to evaluate the synergistic activity of this compound with a broader range of beta-lactam antibiotics against various bacterial strains.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating antimicrobial synergy.
Checkerboard Assay Protocol
This protocol is adapted from the methodology used to evaluate the synergy of this compound with methicillin against VISA[1].
-
Preparation of Materials :
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
This compound and beta-lactam antibiotic stock solutions.
-
Bacterial inoculum standardized to 0.5 McFarland, further diluted to achieve a final concentration of 5 x 105 CFU/mL in the wells.
-
-
Assay Setup :
-
Serially dilute the beta-lactam antibiotic horizontally across the microtiter plate.
-
Serially dilute this compound vertically down the microtiter plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation :
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis :
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity.
-
Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FICI: FICI = FIC of this compound + FIC of beta-lactam.
-
Interpret the FICI as described in the table above.
-
Time-Kill Curve Assay Protocol
While specific time-kill curve data for this compound is not yet published, the following is a standard protocol that can be adapted for its evaluation.
-
Preparation :
-
Prepare bacterial cultures in the logarithmic phase of growth.
-
Prepare tubes with MHB containing this compound alone, the beta-lactam antibiotic alone, and the combination of both at concentrations corresponding to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
Include a growth control tube without any antimicrobial agents.
-
-
Inoculation and Sampling :
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 105 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
-
Viable Cell Counting :
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto agar (B569324) plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis :
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in validating the synergy of this compound.
Caption: Mechanism of this compound and beta-lactam synergy.
Caption: Experimental workflow for the checkerboard assay.
Conclusion
The combination of this compound with beta-lactam antibiotics represents a promising strategy to overcome antibiotic resistance in S. aureus. The available data indicates an additive effect with methicillin, and the well-understood mechanism of action provides a strong rationale for synergy. By inhibiting the VraSR-mediated stress response, this compound effectively lowers the bacterium's defenses, allowing beta-lactams to exert their bactericidal activity more effectively. This guide provides the foundational information and experimental framework for researchers to further explore and validate the synergistic potential of this novel combination therapy. Future studies should focus on expanding the quantitative synergy data to include a wider range of beta-lactam antibiotics and clinically relevant resistant strains.
References
A Comparative Analysis of TST1N-224 and SaeRS Inhibitors as Anti-Virulence Therapeutics Against Staphylococcus aureus
For Immediate Release
In the ongoing battle against antibiotic-resistant pathogens, anti-virulence strategies are emerging as a promising frontier. These approaches aim to disarm bacteria by inhibiting their virulence factors, rather than killing them outright, thereby reducing the selective pressure for resistance development. This guide provides a comparative overview of two distinct classes of anti-virulence agents targeting key two-component systems (TCS) in Staphylococcus aureus: TST1N-224, an inhibitor of the VraSR system, and inhibitors of the SaeRS system.
S. aureus is a major human pathogen responsible for a wide array of infections, from skin and soft tissue infections to life-threatening conditions like sepsis and toxic shock syndrome.[1][2] Its pathogenicity is orchestrated by a complex network of regulatory systems, including the VraSR and SaeRS two-component systems. While both are critical for the bacterium's survival and virulence, they govern different aspects of its pathogenic lifestyle.
This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed comparison of these two anti-virulence strategies, supported by experimental data and methodologies.
Targeting Different Arms of S. aureus Pathogenesis
While both this compound and SaeRS inhibitors are being investigated as anti-virulence agents, they target distinct regulatory pathways in S. aureus.
This compound: An Inhibitor of the VraSR Two-Component System
The VraSR two-component system is a key mediator of the bacterial response to cell wall stress, often induced by antibiotics such as β-lactams and vancomycin (B549263).[3][4] By sensing damage to the cell wall, the VraSR system activates a transcriptional response that enhances resistance.[3][4] While primarily linked to antibiotic resistance, the VraSR system also plays a role in regulating virulence.[5]
This compound has been identified as a potent inhibitor of the response regulator VraR.[6][7] It disrupts the formation of the VraR-DNA complex, thereby preventing the transcription of genes involved in the cell wall stress response.[6][7][8] This action can enhance the susceptibility of resistant strains like vancomycin-intermediate S. aureus (VISA) to conventional antibiotics.[6][7][8]
SaeRS Inhibitors: Quenching Virulence Factor Production
The SaeRS two-component system is a master regulator of a vast array of virulence factors in S. aureus.[1][2][9] This system controls the expression of toxins, hemolysins, leukocidins, and surface proteins that are crucial for immune evasion, host cell damage, and dissemination.[1][2][10] Consequently, inhibiting the SaeRS system represents a direct approach to attenuating the bacterium's virulence.
Several inhibitors of the SaeRS system have been discovered, including HR3744, its more potent analogue SAV13, and the natural product Baohuoside I.[1][2][11] These molecules act by either preventing the response regulator SaeR from binding to DNA or by inhibiting the kinase activity of the sensor kinase SaeS.[1][2][11][12]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and representative SaeRS inhibitors.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | This compound | HR3744 | SAV13 | Baohuoside I |
| Target | VraR[6][7] | SaeR[1][2] | SaeR[1][2] | SaeR[11] |
| IC₅₀ (VraR/SaeR-DNA binding) | 60.2 ± 4.0 µM[5][6][7][8] | < 6.2 µM (for α-toxin & PVL production)[2] | Not Reported | Dose-dependent inhibition[11] |
| EC₅₀ (Reporter Assay) | Not Reported | 9.4 µM (GFP) / 4.2 µM (Luciferase)[2] | 1.9 µM (GFP) / 1.06 µM (Luciferase)[2] | Not Reported |
| Binding Affinity (KD) | 23.4 ± 1.2 µM to VraR[5][6][7][8] | Not Reported | Not Reported | Strong binding confirmed by SPR[11] |
| Minimum Inhibitory Concentration (MIC) | > 126 µM (SA, MRSA), 63 µM (VISA)[8] | Not Reported | Not Reported | Not Reported |
Table 2: Anti-Virulence Activity
| Activity | This compound | SaeRS Inhibitors (HR3744, Baohuoside I) |
| Effect on Toxin Production | Enhances susceptibility to antibiotics, indirectly affecting virulence.[6][7][8] | Dose-dependent inhibition of α-toxin and Panton-Valentine Leukocidin (PVL) production (HR3744).[2] Significant reduction in transcription of hlgC, splA, chp, and psm-α (Baohuoside I).[11] |
| Effect on Biofilm Formation | Not Reported | Baohuoside I disrupts biofilm formation and promotes a porous, less structured biofilm.[11] The SaeRS system itself can inhibit biofilm formation in some strains.[13] |
| Hemolytic Activity | Not Reported | HR3744 reduces hemolytic activity.[2] |
| In Vivo Efficacy | Enhances susceptibility to vancomycin and methicillin (B1676495) in VISA strains.[6][7][8] | HR3744 and SAV13 showed in vivo effectiveness in a mouse bacteremia model.[1][2] Baohuoside I demonstrated therapeutic efficacy in Galleria mellonella and rat MRSA models.[11] |
Signaling Pathways and Experimental Workflows
To visualize the targets of these inhibitors and the experimental approaches to their characterization, the following diagrams are provided.
References
- 1. SaeR as a novel target for antivirulence therapy against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SaeR as a novel target for antivirulence therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A close-up view of the VraSR two-component system. A mediator of Staphylococcus aureus response to cell wall damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Baohuoside I targets SaeR as an antivirulence strategy to disrupt MRSA biofilm formation and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an antivirulence compound that targets the Staphylococcus aureus SaeRS two-component system to inhibit toxic shock syndrome toxin-1 production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SaeRS-Dependent Inhibition of Biofilm Formation in Staphylococcus aureus Newman | PLOS One [journals.plos.org]
Comparative Analysis of TST1N-224's Efficacy Against Methicillin-Resistant and Vancomycin-Intermediate Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in-vitro activity of the novel VraRC inhibitor, TST1N-224, in comparison to standard-of-care antibiotics against challenging S. aureus strains.
This guide provides a comprehensive cross-validation of the antibacterial activity of this compound, a potent inhibitor of the VraRC response regulator in Staphylococcus aureus, against various Methicillin-Resistant S. aureus (MRSA) and Vancomycin-Intermediate S. aureus (VISA) strains.[1][2] The data presented herein is compiled from peer-reviewed studies to offer an objective comparison with established antibiotics, supported by detailed experimental protocols and a visualization of the underlying mechanism of action.
In Vitro Activity Comparison
The antibacterial efficacy of this compound and comparator agents was determined by assessing their Minimum Inhibitory Concentrations (MICs) against a panel of S. aureus strains. The following table summarizes the quantitative data, providing a clear comparison of their potency.
| Compound | S. aureus (SA) MIC | MRSA MIC | VISA MIC | Strain(s) and Source(s) |
| This compound | >126 µM | >126 µM | 63 µM | Standard SA, MRSA, and VISA strains[1][2] |
| Vancomycin (B549263) | - | 1 - 2 µg/mL | 4 - 8 µg/mL | ATCC 29213, Clinical Isolates[3][4][5] |
| Daptomycin (B549167) | - | 0.19 - 1 µg/mL | 2 - 4 µg/mL | Clinical Isolates[3][4][5] |
| Linezolid (B1675486) | - | 1 - 2 µg/mL | 1 - 2 µg/mL | ATCC 29213, Clinical Isolates[3][4] |
Note: The MIC values for this compound are reported in µM as per the source study, while comparator antibiotics are in µg/mL, a standard convention. Direct comparison should consider molecular weight.
Mechanism of Action: Targeting the VraS/VraR Two-Component System
This compound exerts its antibacterial effect by inhibiting the VraRC response regulator, a key component of the VraS/VraR two-component signaling system in S. aureus.[1][2] This system is crucial for the bacterial response and adaptation to cell wall stress, including the presence of antibiotics like β-lactams and glycopeptides.[6][7][8] By disrupting this pathway, this compound compromises the bacterium's ability to resist cell wall-targeting antibiotics and enhances its susceptibility.[2][9]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the in vitro activity of antimicrobial agents. The following protocol is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.[10][11][12][13][14]
Broth Microdilution MIC Assay (CLSI M07)
1. Preparation of Materials:
- Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics (vancomycin, daptomycin, linezolid) are prepared in a suitable solvent (e.g., DMSO, water) at a high concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious bacteria like S. aureus.
- Bacterial Strains: MRSA and VISA isolates are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) for 18-24 hours at 35-37°C.
- Microplates: Sterile 96-well microtiter plates are used for the assay.
2. Inoculum Preparation:
- Several well-isolated colonies of the test organism are selected from the agar plate and suspended in sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- A two-fold serial dilution of each antimicrobial agent is prepared directly in the 96-well plates using CAMHB.
- The final volume in each well is typically 100 µL.
- A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included on each plate.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well (except the sterility control) of the microtiter plate.
- The plates are covered and incubated at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- The results are validated by ensuring that the growth control well shows turbidity and the sterility control well remains clear. Quality control is performed using reference strains such as S. aureus ATCC 29213.
References
- 1. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of a Staphylococcus aureus strain with progressive loss of susceptibility to vancomycin and daptomycin during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VraS/VraR two-component regulatory system required for oxacillin resistance in community-acquired methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A close-up view of the VraSR two-component system. A mediator of Staphylococcus aureus response to cell wall damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. testinglab.com [testinglab.com]
- 11. researchgate.net [researchgate.net]
- 12. dokumen.pub [dokumen.pub]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. standards.globalspec.com [standards.globalspec.com]
Evaluating the specificity of TST1N-224 for VraRC compared to other response regulators.
For Immediate Publication
This guide provides a comprehensive evaluation of the specificity of the inhibitor TST1N-224 for its target, the VraRC response regulator from Staphylococcus aureus. The following sections detail the VraRC signaling pathway, present comparative data of this compound's activity against VraRC and other response regulators, and provide detailed experimental protocols for the cited assays. This information is intended for researchers, scientists, and drug development professionals working on novel antimicrobial strategies.
The VraSR Two-Component Signaling Pathway
The VraSR two-component system is a critical element in the development of antibiotic resistance in Staphylococcus aureus, particularly against cell wall active agents like vancomycin. The system comprises the sensor histidine kinase VraS and the cognate response regulator VraR. Upon sensing cell wall stress, VraS autophosphorylates and subsequently transfers the phosphoryl group to VraR. The phosphorylated VraR, in its active dimeric form (VraRC), binds to specific DNA sequences in the promoter regions of target genes, upregulating their expression and leading to a protective response. This compound is a novel inhibitor designed to disrupt this signaling cascade by targeting the DNA-binding capability of VraRC.
Comparative Specificity of this compound
The efficacy of a targeted inhibitor is critically dependent on its specificity for the intended target over other similar proteins. To evaluate the specificity of this compound, its inhibitory activity and binding affinity for VraRC were compared with its activity against other response regulators.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with VraRC and the Mycobacterium tuberculosis response regulator PhoP.
| Response Regulator | Organism | Parameter | Value | Reference |
| VraRC | Staphylococcus aureus | IC50 (vs. DNA binding) | 60.2 ± 4.0 µM | |
| KD (Binding Affinity) | 23.4 ± 1.2 µM | |||
| PhoP | Mycobacterium tuberculosis | % Inhibition at 100 µM | ~50% |
Data Analysis:
The data clearly demonstrates that this compound is a potent inhibitor of VraRC, with a measured IC50 of 60.2 µM for the disruption of the VraRC-DNA complex and a strong binding affinity with a KD of 23.4 µM.
Other Potential Off-Targets in S. aureus
To provide a thorough specificity profile, this compound should be evaluated against other essential response regulators in S. aureus. Based on their roles in virulence and antibiotic resistance, the following are recommended for future comparative studies:
-
SaeR: Part of the SaeRS two-component system, which is a global regulator of virulence factors.
-
WalR (YycF): An essential response regulator involved in cell wall metabolism.
-
ArlR: A member of the ArlRS two-component system, which regulates cell surface properties and virulence.
Currently, there is no published data on the inhibitory activity or binding of this compound against these response regulators.
Proposed Experimental Workflow for Specificity Profiling
To address the gaps in our understanding of this compound's specificity, a systematic experimental approach is proposed. The following workflow outlines the key steps for a comprehensive specificity analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for Inhibition of VraRC-DNA Binding
This assay is used to determine the IC50 of this compound for the inhibition of the VraRC-DNA interaction.
Materials:
-
Purified VraRC protein
-
Fluorescently labeled DNA probe containing the VraRC binding site
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL BSA)
-
384-well, non-binding, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled DNA probe in the assay buffer at a final concentration of 4 nM.
-
Prepare a solution of VraRC in the assay buffer at a concentration that gives a significant polarization signal upon binding to the DNA probe (e.g., 12 nM).
-
Prepare a serial dilution of this compound in the assay buffer, typically starting from 100 µM.
-
In a 384-well plate, add 10 µL of the DNA probe solution, 10 µL of the VraRC solution, and 10 µL of the this compound dilution to each well. For control wells, add 10 µL of assay buffer instead of the inhibitor.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Localized Surface Plasmon Resonance (LSPR) for Binding Affinity
LSPR is used to measure the binding kinetics and affinity (KD) of this compound to VraRC.
Materials:
-
LSPR instrument
-
Sensor chips (e.g., gold-coated)
-
Purified VraRC protein
-
This compound
-
Running buffer (e.g., PBS with 0.05% Tween 20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Activation and blocking reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Equilibrate the LSPR system with running buffer.
-
Activate the surface of the sensor chip using a mixture of EDC and NHS.
-
Immobilize the VraRC protein onto the sensor surface by injecting a solution of the protein in the immobilization buffer.
-
Deactivate any remaining active esters on the surface with a blocking agent like ethanolamine.
-
Inject a series of concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 µM) over the sensor surface to measure the association phase.
-
Flow running buffer over the surface to measure the dissociation phase.
-
Regenerate the sensor surface if necessary, using a mild regeneration solution.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Conclusion
The available data indicates that this compound is a promising inhibitor of the VraRC response regulator. While it shows high potency against its intended target, preliminary data suggests potential for off-target activity against other response regulators such as PhoP. Further comprehensive specificity profiling against a panel of other relevant response regulators, as outlined in this guide, is essential to fully characterize the selectivity of this compound and to support its development as a targeted antimicrobial agent.
TST1N-224: A Comparative Analysis of a Novel VraRC Inhibitor for S. aureus Infections
For Immediate Release
This guide provides a comprehensive comparison of the novel anti-Staphylococcus aureus compound TST1N-224 with established and alternative therapies. While in vivo data for this compound is not yet publicly available, this document summarizes its promising in vitro efficacy and provides a framework for its potential evaluation in relevant animal models of S. aureus infection. This information is intended for researchers, scientists, and drug development professionals.
This compound: In Vitro Efficacy
This compound is a potent inhibitor of the VraRC response regulator in S. aureus, a key component of a two-component system that plays a crucial role in antibiotic resistance and virulence.[1][2][3][4] By targeting VraRC, this compound disrupts the formation of the VraRC-DNA complex, thereby interfering with downstream gene expression essential for bacterial survival and pathogenesis.[1]
Table 1: In Vitro Performance of this compound Against S. aureus
| Parameter | Value | S. aureus Strain(s) | Reference |
| IC50 (VraRC-DNA complex formation) | 60.2 ± 4.0 µM | Not specified | |
| KD (Binding affinity to VraRC) | 23.4 ± 1.2 µM | Not specified | |
| MIC (Standard S. aureus) | > 126 µM | SA | |
| MIC (Methicillin-Resistant S. aureus) | > 126 µM | MRSA | |
| MIC (Vancomycin-Intermediate S. aureus) | 63 µM | VISA |
Synergistic Potential of this compound
In vitro studies have demonstrated that this compound enhances the susceptibility of vancomycin-intermediate S. aureus (VISA) to methicillin. However, a synergistic effect with vancomycin (B549263) was not observed. This suggests a potential role for this compound in combination therapies, particularly with β-lactam antibiotics, to combat resistant strains.
Mechanism of Action: VraRC Signaling Pathway
The VraSR two-component system is integral to the regulation of cell wall synthesis and is implicated in antibiotic resistance in S. aureus. The sensor kinase VraS, upon detecting cell wall stress, autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator VraR. Phosphorylated VraR then binds to specific DNA sequences to regulate the expression of genes involved in virulence and resistance. This compound inhibits the binding of the VraR C-terminal domain (VraRC) to DNA, thereby disrupting this signaling cascade.
Figure 1: Proposed mechanism of action of this compound in the VraRC signaling pathway.
Comparative Landscape: Alternative Therapies for S. aureus Infection
A variety of alternative and novel therapeutic strategies are under investigation for the treatment of S. aureus infections, particularly those caused by methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.
Table 2: Overview of Alternative Therapies and Their In Vivo Performance
| Therapeutic Class | Example(s) | Mechanism of Action | In Vivo Model(s) | Key In Vivo Efficacy Findings | Reference(s) |
| Glycopeptide Antibiotics | Vancomycin | Inhibits peptidoglycan synthesis | Murine neutropenic thigh infection, Murine bacteremia | Reduces bacterial load in blood and kidney. | |
| Lipopeptide Antibiotics | Daptomycin (B549167) | Disrupts bacterial cell membrane function | Murine bacteremia | Demonstrated reduction in bacterial density in blood and kidney. | |
| Oxazolidinones | Linezolid | Inhibits protein synthesis | Not specified in provided abstracts | Considered an alternative to vancomycin for MRSA. | |
| Cephalosporins | Ceftaroline | Inhibits penicillin-binding protein 2a (PBP2a) | Murine bacteremia | Efficacy not inferior to vancomycin and daptomycin against MRSA. | |
| Fatty Acid Synthesis Inhibitors | AFN-1252 | Inhibits enoyl-ACP reductase (FabI) | Murine subcutaneous abscess | Significant log reduction in bacterial density in abscesses. | |
| Bacteriophage Therapy | Various lytic phages | Bacterial lysis | Murine systemic infection | Significant reduction in bacterial counts in various organs. | |
| Antimicrobial Peptides (AMPs) | SAAP-148 (LL-37 derivative) | Disrupts bacterial membranes | Murine wound model | Eradication of established biofilms. |
Standardized Animal Models for Efficacy Testing
The evaluation of novel anti-S. aureus compounds relies on well-established animal models that mimic human infections. Murine models are the most commonly utilized due to their genetic and physiological similarities to humans.
-
Murine Thigh Infection Model: This model is frequently used to assess the pharmacokinetics and pharmacodynamics (PK/PD) of antimicrobial agents in a localized, deep-seated infection.
-
Murine Subcutaneous Abscess Model: This model is relevant for studying skin and soft tissue infections, a common manifestation of S. aureus.
-
Murine Bacteremia/Sepsis Model: This systemic infection model is critical for evaluating therapies against life-threatening bloodstream infections.
-
Murine Osteomyelitis Model: This model is used to investigate bone infections, which are notoriously difficult to treat.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a general workflow for assessing the in vivo efficacy of a test compound like this compound in a murine model of S. aureus infection.
Figure 2: Generalized experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro Inhibition of VraRC-DNA Complex Formation (Fluorescence Polarization Assay)
This assay is crucial for determining the IC50 of compounds that inhibit the interaction between the VraRC protein and its DNA target.
-
Reagents and Materials: Purified VraRC protein, fluorescein-labeled DNA probe containing the VraR binding site, assay buffer.
-
Procedure:
-
A constant concentration of the fluorescein-labeled DNA probe is incubated with varying concentrations of the test compound (e.g., this compound).
-
Purified VraRC protein is added to the mixture to initiate the binding reaction.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the inhibitor's effect on fluorescence polarization.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the S. aureus strain to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Endpoint: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Murine Thigh Infection Model Protocol
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
-
Animal Model: Typically, neutropenic mice are used to minimize the influence of the host immune system on bacterial clearance. Neutropenia is often induced by cyclophosphamide (B585) injections.
-
Infection: A standardized inoculum of a clinical S. aureus isolate is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, treatment is initiated with the test compound, a vehicle control, and a positive control (e.g., vancomycin) administered via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Endpoint: At various time points, mice are euthanized, and the infected thigh muscles are aseptically removed, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: The efficacy of the treatment is determined by comparing the reduction in bacterial load in the treated groups to the vehicle control group.
Conclusion
This compound presents a novel and promising approach to combatting S. aureus infections by targeting the VraRC response regulator. Its in vitro profile, particularly its activity against VISA strains and its synergistic potential with methicillin, warrants further investigation. The next critical step in the development of this compound is its validation in established in vivo models of S. aureus infection to determine its efficacy and pharmacokinetic/pharmacodynamic properties in a physiological setting. The comparative data and standardized protocols provided in this guide offer a framework for the future evaluation of this compound and other novel anti-staphylococcal agents.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
TST1N-224: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the currently available in vitro data for the novel anti-staphylococcal agent TST1N-224, with a discussion of the yet-to-be-reported in vivo activity. This compound has emerged as a promising inhibitor of the VraRC response regulator in Staphylococcus aureus, a key component of a two-component system (TCS) essential for the bacterial response to cell wall stress and antibiotic resistance.[1][2][3] This document summarizes the existing experimental data, provides detailed methodologies for key assays, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound demonstrates significant promise in laboratory settings, effectively inhibiting the VraRC-DNA complex and exhibiting antimicrobial activity against vancomycin-intermediate S. aureus (VISA). However, a critical gap exists in the current scientific literature regarding its performance in living organisms. To date, no in vivo efficacy, pharmacokinetic, or toxicology data for this compound has been publicly reported. This guide, therefore, presents a thorough analysis of the in vitro findings and underscores the imperative for future in vivo studies to validate its therapeutic potential.
In Vitro Activity of this compound
The in vitro activity of this compound has been characterized through various biochemical and microbiological assays. The compound effectively disrupts the formation of the VraRC-DNA complex and shows strong binding affinity to the VraRC protein.[1][2]
| Parameter | Value | Description | Reference |
| IC50 | 60.2 ± 4.0 μM | Concentration of this compound that inhibits 50% of the VraRC-DNA complex formation. | [1][2] |
| KD | 23.4 ± 1.2 μM | Dissociation constant for the binding of this compound to the VraRC protein, indicating strong binding affinity. | [1][2] |
| MIC vs. VISA | 63 μM | Minimum inhibitory concentration against vancomycin-intermediate Staphylococcus aureus. | |
| MIC vs. SA | > 126 μM | Minimum inhibitory concentration against susceptible Staphylococcus aureus. | |
| MIC vs. MRSA | > 126 μM | Minimum inhibitory concentration against methicillin-resistant Staphylococcus aureus. | |
| Cytotoxicity | No apparent cytotoxicity | Tested on oral cancer cell line OECM-1 at concentrations up to 100 μM. |
In Vivo Activity of this compound: A Data Gap
A thorough review of the published literature reveals a current absence of in vivo data for this compound. While its in vitro profile is promising, the translation of these findings into a clinical setting is contingent upon successful evaluation in animal models of infection. Key areas for future investigation include:
-
Efficacy: Demonstrating the ability of this compound to control and eradicate S. aureus infections in relevant animal models, such as murine sepsis, skin infection, or pneumonia models.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to determine appropriate dosing regimens and predict its behavior in the human body.
-
Toxicology: A comprehensive assessment of the safety profile of this compound in animals to identify any potential adverse effects.
The development of novel anti-MRSA compounds often involves rigorous in vivo testing. For instance, studies on other novel compounds have utilized mouse models to determine the median effective dose (ED50) and acute lethal dose (LD50) to establish a therapeutic window.[4]
Mechanism of Action: Targeting the VraSR Two-Component System
This compound targets the VraSR two-component system in S. aureus, which plays a crucial role in regulating the response to cell wall stress, including the presence of antibiotics like vancomycin.[1][3] The system comprises the sensor histidine kinase VraS and the response regulator VraR. Upon sensing cell wall damage, VraS autophosphorylates and then transfers the phosphoryl group to VraR. Phosphorylated VraR then binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription. This compound inhibits the binding of the C-terminal domain of VraR (VraRC) to its DNA target, thereby disrupting this critical signaling pathway.[1][2]
Caption: this compound inhibits the VraSR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro experiments performed on this compound.
VraRC-DNA Complex Formation Assay (General Protocol)
While a specific detailed protocol for the assay used to determine the IC50 of this compound is not fully available in the public domain, a common method for studying protein-DNA interactions is the Electrophoretic Mobility Shift Assay (EMSA). A general protocol for such an assay is outlined below.
Caption: Workflow for a VraRC-DNA binding assay.
Procedure:
-
Probe Preparation: A DNA oligonucleotide containing the VraR binding site is labeled with a detectable marker (e.g., 32P or a non-radioactive label like biotin).
-
Binding Reaction: The labeled DNA probe is incubated with purified VraRC protein in a suitable binding buffer. This is performed in the presence of varying concentrations of this compound or a vehicle control.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The protein-DNA complexes migrate slower than the free DNA probe.
-
Detection: The positions of the labeled DNA bands are visualized.
-
Analysis: The intensity of the bands corresponding to the free and bound DNA is quantified to determine the concentration of this compound that inhibits 50% of the complex formation (IC50).
Localized Surface Plasmon Resonance (LSPR) for Binding Affinity
The binding affinity of this compound to VraRC was determined using LSPR.[1]
Caption: Workflow for LSPR binding affinity analysis.
Procedure:
-
Immobilization: Recombinant VraRC protein (4.6 μM) is immobilized on an NTA sensor chip.[1]
-
Analyte Preparation: Solutions of this compound are prepared in a running buffer (Tris-T Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.005% Tween 20) with 0.5% DMSO and 2% BSA at various concentrations (e.g., 6.25, 12.5, 25, and 50 μM).[1]
-
Binding Measurement: The this compound solutions are flowed over the sensor chip, and the change in the refractive index upon binding is monitored in real-time.
-
Regeneration: The sensor chip is regenerated between each analyte injection using a low pH buffer (10 mM glycine-HCl, pH 2.2).[1]
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (KD) is determined.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against different strains of S. aureus was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07.
Procedure:
-
Bacterial Culture: The S. aureus strains are cultured to a standardized density (e.g., 5 x 105 CFU/mL).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound presents a compelling profile as an inhibitor of the VraRC response regulator in S. aureus, with well-characterized in vitro activity. Its ability to disrupt a key mechanism of antibiotic resistance is a significant step forward in the quest for new treatments against drug-resistant bacteria. However, the absence of in vivo data represents a critical knowledge gap. Future research must prioritize comprehensive animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. These studies will be instrumental in determining whether the promising in vitro activity of this compound can be translated into a clinically effective therapeutic agent for the treatment of S. aureus infections.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TST1N-224 Against Current Standard-of-Care Antibiotics for Methicillin-Resistant Staphylococcus aureus (MRSA)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational agent TST1N-224 against current standard-of-care antibiotics for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available preclinical data, detailed experimental protocols, and visualization of key biological pathways.
Executive Summary
This compound is a novel, potent inhibitor of the VraRC response regulator in Staphylococcus aureus, a key component of the VraS/VraR two-component system that contributes to antibiotic resistance.[1][2][3] Preclinical data demonstrates that this compound exhibits inhibitory activity against vancomycin-intermediate S. aureus (VISA) and can enhance the susceptibility of VISA to existing antibiotics like methicillin.[1][4] This positions this compound as a potential candidate for further development, either as a standalone therapeutic or as an adjunctive therapy to overcome resistance to current treatments. This guide will benchmark the available data for this compound against established first-line and alternative antibiotics for MRSA infections, including vancomycin, linezolid, and daptomycin.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and standard-of-care antibiotics against MRSA. It is important to note that direct head-to-head comparative studies using the same MRSA strains are not yet publicly available. The data for this compound is based on initial preclinical studies, while the data for standard-of-care antibiotics reflects established ranges from multiple sources.
Table 1: In Vitro Activity of this compound Against S. aureus Strains
| Compound | Strain | MIC (µM) | IC₅₀ (µM) | Binding Affinity (K D ) (µM) |
| This compound | SA (Standard Strain) | > 126 | - | - |
| This compound | MRSA (Standard Strain) | > 126 | - | - |
| This compound | VISA | 63 | 60.2 ± 4.0 (against VraRC-DNA complex formation) | 23.4 ± 1.2 (to VraRC) |
Table 2: Generally Accepted MIC Ranges of Standard-of-Care Antibiotics Against MRSA
| Antibiotic | Class | Typical MIC₅₀ (µg/mL) | Typical MIC₉₀ (µg/mL) |
| Vancomycin | Glycopeptide | 1 | 1.5-2 |
| Linezolid | Oxazolidinone | 1-2 | 2-4 |
| Daptomycin | Lipopeptide | 0.094 | 0.125 |
| Trimethoprim-Sulfamethoxazole | Dihydrofolate reductase inhibitor/Dihydropteroate synthase inhibitor | Varies by region | Varies by region |
| Clindamycin | Lincosamide | Varies by region | Varies by region |
| Doxycycline | Tetracycline | Varies by region | Varies by region |
Note: MIC values for standard-of-care antibiotics can vary significantly depending on the specific MRSA strain, geographical location, and testing methodology.
Mechanism of Action: Targeting the VraS/VraR Two-Component System
This compound functions by inhibiting the VraRC response regulator, a critical component of the VraS/VraR two-component signal transduction system in S. aureus. This system is activated in response to cell wall stress, such as exposure to β-lactam antibiotics and glycopeptides, and upregulates genes that contribute to resistance. By binding to VraRC, this compound prevents its interaction with DNA, thereby inhibiting the transcription of these resistance-mediating genes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a novel compound against MRSA, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
MRSA strains (including quality control strains, e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Novel compound (e.g., this compound) and standard antibiotics
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial twofold dilutions of the agent in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should span the expected MIC.
-
Include a positive control well (no antimicrobial agent) and a negative control well (no bacteria) for each strain.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Checkerboard Synergy Assay
This protocol describes the checkerboard method to assess the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.
Materials:
-
Same materials as for MIC determination.
-
Two antimicrobial agents to be tested in combination.
Procedure:
-
Plate Setup:
-
Prepare serial twofold dilutions of Agent A along the rows of a 96-well plate.
-
Prepare serial twofold dilutions of Agent B along the columns of the same plate.
-
This creates a matrix of all possible concentration combinations.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) as described in the MIC protocol.
-
Incubate the plate at 35°C for 16-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Agent A + FIC of Agent B
-
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Conclusion
This compound represents a promising novel approach to combatting MRSA, particularly VISA strains, by targeting a key resistance mechanism. While direct comparative efficacy data against standard-of-care antibiotics is still needed, its unique mechanism of action and its ability to re-sensitize resistant strains to existing drugs warrant further investigation. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies. Future research should focus on head-to-head in vitro and in vivo comparisons to fully elucidate the therapeutic potential of this compound in the fight against MRSA.
References
Safety Operating Guide
Proper Disposal of TST1N-224: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of TST1N-224
This guide provides detailed procedures for the proper disposal of this compound, a S. aureus VraRC inhibitor, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these steps to manage waste streams containing this compound effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While research indicates no apparent cytotoxicity, it should be handled with the standard precautions for laboratory chemicals.[1]
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Use safety glasses or goggles.
-
A lab coat is mandatory.
-
If there is a risk of aerosolization, use a fume hood and consider respiratory protection.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| Chemical Class | 1,2,5,6-tetrathiocane with ethanesulfonate (B1225610) modifications | [1][2][3][4][5] |
| Known Hazards | Treat as a potentially hazardous chemical. | Internal |
| PPE | Gloves, safety glasses, lab coat. | Internal |
| Waste Container | Clearly labeled, sealed, and compatible with chemical waste. | Internal |
| Disposal Method | Via an approved hazardous waste disposal service. | Internal |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, involves segregation, proper containment, and disposal through a certified hazardous waste management service.
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Stream: Determine if the waste is pure this compound, a dilute solution, or contaminated labware (e.g., pipette tips, tubes).
-
Segregate Waste:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container. This should be designated as solid organic chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and properly labeled liquid waste container. Given its chemical structure, it should be treated as a non-halogenated organic waste stream unless mixed with halogenated solvents.
-
Contaminated Labware: Dispose of all single-use items that have come into contact with this compound (e.g., gloves, pipette tips, weighing boats) in a designated solid waste container lined with a chemically resistant bag.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture. Include the date of accumulation and the responsible researcher's name.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are sealed to prevent leaks or spills.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combatting Antibiotic-Resistant Staphylococcus aureus: Discovery of this compound, a Potent Inhibitor Targeting Response Regulator VraRC, through Pharmacophore-Based Screening and Molecular Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for TST1N-224
Disclaimer: No specific Safety Data Sheet (SDS) for TST1N-224 is publicly available at this time. The following information is based on general laboratory safety principles for handling new or uncharacterized chemical compounds. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before commencing any work with this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The core focus is on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
Due to the absence of specific toxicity data for this compound, a cautious approach is warranted. The selection of PPE should be based on a risk assessment that considers the potential for inhalation, skin contact, and eye exposure.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | ANSI Z87.1 |
| Skin and Body Protection | Gloves: Chemically resistant gloves (e.g., Nitrile, Neoprene). The specific glove material should be selected based on a risk assessment and, if possible, manufacturer's compatibility data. Lab Coat: A fully buttoned lab coat, preferably one that is chemical-resistant. Additional Protection: For larger quantities or procedures with a high risk of splashing, chemical-resistant aprons and arm sleeves should be considered. | N/A |
| Respiratory Protection | Respiratory protection is not typically required for handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating aerosols or dusts, or if working outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) should be used. | NIOSH approved |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE based on your risk assessment.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don PPE in the following order: lab coat, then goggles and/or face shield, and finally gloves.
-
When handling the compound, work in a manner that minimizes the generation of dusts or aerosols.
-
Always use appropriate tools (e.g., spatulas, forceps) to handle solid material.
-
Keep containers with this compound closed when not in use.
-
-
Cleanup:
-
Decontaminate all work surfaces and equipment after use.
-
Doff PPE in a way that prevents cross-contamination. The general sequence is to remove gloves first, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste:
-
All waste containing this compound should be collected in a designated, properly labeled hazardous waste container.
-
The container should be kept closed and stored in a secondary containment vessel in a designated waste accumulation area.
-
Follow your institution's hazardous waste disposal procedures.
Contaminated PPE:
-
Disposable gloves, bench paper, and any other contaminated disposable items should be placed in a designated hazardous waste container.
-
Non-disposable items that have been contaminated should be decontaminated according to established laboratory procedures before reuse.
Logical Relationship for PPE Selection without an SDS
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
